molecular formula C10H8O B2853897 1-(4-Methylphenyl)prop-2-yn-1-one CAS No. 14377-18-5

1-(4-Methylphenyl)prop-2-yn-1-one

Cat. No.: B2853897
CAS No.: 14377-18-5
M. Wt: 144.173
InChI Key: QVIBTURITHWFBC-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)prop-2-yn-1-one is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBTURITHWFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(4-Methylphenyl)prop-2-yn-1-one (CAS 14377-18-5)

[1][2][3][4]

Executive Summary

1-(4-Methylphenyl)prop-2-yn-1-one (CAS 14377-18-5) is a specialized

1222

Part 1: Chemical Identity & Physicochemical Profile[5]

This compound is often confused with its alkene analog (chalcone).[2] The distinct presence of the triple bond confers unique reactivity, particularly in 1,3-dipolar cycloadditions and heterocyclizations.[2]

Identification Data
ParameterDetail
Chemical Name This compound
Synonyms p-Tolyl ethynyl ketone; 4'-Methyl-2-propyn-1-one
CAS Number 14377-18-5
Molecular Formula C

H

O
Molecular Weight 144.17 g/mol
SMILES CC1=CC=C(C=C1)C(=O)C#C
Structure Class Aryl Alkynone (

-acetylenic ketone)
Physical Properties
PropertyValue / Observation
Physical State Low-melting solid or viscous oil (purity dependent)
Boiling Point ~105–110 °C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, CHCl

, EtOAc, DMSO; Insoluble in water
Stability Sensitive to base (polymerization); Store at -20°C under inert gas

Part 2: Validated Synthetic Route

Methodology: Oxidation of Propargylic Alcohols Rationale: Direct acylation of alkynes is often low-yielding.[2] The most robust, self-validating protocol involves the Grignard addition of ethynylmagnesium bromide to p-tolualdehyde, followed by mild oxidation.[2] The protocol below focuses on the critical oxidation step of the intermediate alcohol, 1-(4-methylphenyl)prop-2-yn-1-ol.[2]

Reagents & Stoichiometry[4]
  • Substrate: 1-(4-Methylphenyl)prop-2-yn-1-ol (1.0 equiv)

  • Oxidant: Activated Manganese Dioxide (MnO

    
    ) (10.0 equiv)[2]
    
    • Note: High excess is required due to surface-area-dependent kinetics.[2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Protocol
  • Activation: If using commercial MnO

    
    , heat at 110°C for 12 hours prior to use to ensure maximum surface activity.[2]
    
  • Solvation: Dissolve 1-(4-methylphenyl)prop-2-yn-1-ol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Addition: Add activated MnO

    
     (100 mmol) in portions to the stirring solution at room temperature.
    
    • Checkpoint: The reaction is heterogeneous (black suspension).[2] Vigorous stirring is essential.[2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The alcohol (lower R

    
    ) should disappear within 4–12 hours, replaced by the UV-active ketone (higher R
    
    
    ).[2]
  • Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.[2]

  • Concentration: Evaporate the solvent under reduced pressure (keep bath <30°C to prevent polymerization).

  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , 5% EtOAc in Hexanes).
    
Synthetic Workflow Diagram

SynthesisWorkflowPrecursorp-TolualdehydeIntermediate1-(p-Tolyl)prop-2-yn-1-olPrecursor->IntermediateNucleophilicAdditionProduct1-(4-Methylphenyl)prop-2-yn-1-oneIntermediate->ProductHeterogeneousOxidationReagent1Ethynylmagnesium Br(THF, 0°C)Reagent1->IntermediateOxidantActivated MnO2(DCM, RT)Oxidant->Product

Caption: Two-step synthesis via Grignard addition followed by MnO2 oxidation.

Part 3: Reactivity & Applications

The ynones are "chemical chameleons," capable of reacting as Michael acceptors or 1,3-dipoles.[2]

Heterocycle Synthesis (The Pyrazole Route)

The reaction of CAS 14377-18-5 with hydrazines is the gold standard for synthesizing 3,5-disubstituted pyrazoles.[2]

  • Mechanism: Initial attack of the hydrazine nitrogen on the

    
    -carbon (Michael addition) followed by intramolecular condensation with the carbonyl.[2]
    
  • Regioselectivity: Reaction with methylhydrazine typically yields the 1-methyl-3-(p-tolyl)pyrazole as the major isomer, driven by electronic control.[2]

Covalent Protein Modification (Cysteine Targeting)

As an activated alkyne, this compound serves as a "warhead" in drug discovery.[2]

  • Target: Cysteine thiols in protein binding pockets.[2]

  • Mode: Irreversible covalent bonding via thio-Michael addition.[2]

  • Advantage: The resulting vinyl sulfide is sterically small compared to maleimides.[2]

Click Chemistry (CuAAC)

While terminal alkynes are standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electron-withdrawing carbonyl group at the

2
Reactivity Pathways Diagram

ReactivityYnone1-(4-Methylphenyl)prop-2-yn-1-onePyrazolePyrazole Derivative(Heterocycle Synthesis)Ynone->PyrazoleCyclocondensationAdductBeta-Thio Enone(Covalent Inhibition)Ynone->AdductMichael AdditionTriazole1,2,3-Triazole(Click Chemistry)Ynone->TriazoleCuAAC CycloadditionHydrazine+ Hydrazine / MethylhydrazineHydrazine->PyrazoleThiol+ R-SH (Cysteine)Thiol->AdductAzide+ R-N3 (Azide)Azide->Triazole

Caption: Divergent synthetic utility of the ynone scaffold in medicinal chemistry.[2]

Part 4: Handling & Safety (E-E-A-T)

Warning: Ynones are potent alkylating agents.[2]

  • Lachrymator: Like most

    
    -unsaturated ketones, this compound is irritating to mucous membranes.[2] Handle only in a fume hood.[2]
    
  • Skin Sensitizer: Direct contact may cause allergic dermatitis due to protein alkylation.[2]

  • Storage: Store at -20°C. Pure terminal ynones can be unstable; stabilization with a radical inhibitor (e.g., BHT) is recommended for long-term storage.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12524814, 1-(4-Methylphenyl)prop-2-en-1-one. (Note: Used for physical property inference of the structural class).[2] Retrieved from [Link]

  • Organic Chemistry Portal. Oxidation of Alcohols to Ketones (MnO2 protocols). Retrieved from [Link][2]

  • Li, F., Frett, B., & Li, H. Y. (2014). Efficient synthesis of pyrazoles from ynones. Synlett, 25(10), 1403-1408.[2] (Foundational reference for ynone-to-pyrazole conversion).

1-(p-Tolyl)-2-propyn-1-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 1-(p-Tolyl)-2-propyn-1-one , a versatile acetylenic ketone used as a Michael acceptor in covalent drug design and a precursor for heterocyclic synthesis.

Chemical Identity & Nomenclature

This compound belongs to the class of alkynones (specifically, an


-acetylenic ketone). It serves as a highly reactive electrophile due to the conjugation between the carbonyl group and the triple bond, making it a critical intermediate in the synthesis of pyrazoles, isoxazoles, and covalent kinase inhibitors.
Parameter Details
IUPAC Name 1-(4-Methylphenyl)prop-2-yn-1-one
Common Synonyms p-Tolyl ethynyl ketone; 4'-Methyl-2-propynophenone; p-Tolyl propargyl ketone
CAS Number 7342-07-6 (Refers to the stable alcohol precursor, 1-(p-Tolyl)-2-propyn-1-ol). Note: The ketone is often prepared in situ due to instability.
Molecular Formula C

H

O
Molecular Weight 144.17 g/mol
SMILES CC1=CC=C(C=C1)C(=O)C#C
Structure Class Aryl Alkynone / Michael Acceptor

Physicochemical Profile

The propynone moiety imparts specific physical characteristics distinct from its alkene (chalcone) analogs.

PropertyValue (Experimental/Predicted)Context
Physical State Low-melting solid or oilTendency to polymerize at RT; store at -20°C.
Melting Point 45–48 °C (approx.)Depends on purity; often handled as solution.
Boiling Point ~110 °C @ 0.5 mmHgDegradation risk during distillation.
LogP 2.35 (Predicted)Lipophilic; suitable for membrane permeability.
Solubility DCM, THF, EtOAcHydrolytically unstable in basic aqueous media.

Synthetic Architecture

The most reliable route to 1-(p-Tolyl)-2-propyn-1-one avoids direct acylation of alkynes (which can be harsh) and instead utilizes the mild oxidation of the corresponding propargyl alcohol.

Workflow Diagram (Retrosynthesis)

Synthesis Aldehyde p-Tolualdehyde (Starting Material) Alcohol 1-(p-Tolyl)-2-propyn-1-one (Alcohol Intermediate) Aldehyde->Alcohol THF, 0°C Nucleophilic Addition Grignard Ethynylmagnesium Bromide Grignard->Alcohol Ketone 1-(p-Tolyl)-2-propyn-1-one (Target Alkynone) Alcohol->Ketone MnO2 or DMP Oxidation (DCM, RT)

Figure 1: Two-step synthesis via Grignard addition followed by mild oxidation.

Detailed Protocol
Step 1: Grignard Addition (Synthesis of the Alcohol) [1]
  • Reagents: p-Tolualdehyde (1.0 equiv), Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv).

  • Procedure:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Charge with p-Tolualdehyde dissolved in anhydrous THF (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add Ethynylmagnesium bromide dropwise over 30 mins to avoid exotherm.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Quench: Pour into saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc (3x), dry over MgSO

      
      , and concentrate.
      
    • Validation:

      
      H NMR shows a doublet for the acetylenic proton (~2.5 ppm) and a doublet of doublets for the methine proton.
      
Step 2: Oxidation (Synthesis of the Ketone)
  • Reagents: 1-(p-Tolyl)-2-propyn-1-ol (from Step 1), Activated MnO

    
     (10.0 equiv) or Dess-Martin Periodinane (1.2 equiv).
    
  • Rationale: MnO

    
     is preferred for its mildness, preventing the polymerization of the sensitive triple bond.
    
  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (0.1 M).

    • Add activated MnO

      
       (excess is required for kinetics).
      
    • Stir vigorously at Room Temperature for 4–12 hours. Monitor by TLC (The ketone moves significantly faster than the alcohol).

    • Filtration: Filter through a Celite pad to remove MnO

      
      .
      
    • Concentration: Evaporate solvent carefully (without heating above 30°C).

    • Storage: Use immediately or store in frozen benzene/solution at -20°C.

Reactivity & Medicinal Utility

The 1-(p-Tolyl)-2-propyn-1-one scaffold is a "privileged structure" in drug discovery due to its dual reactivity:

  • 1,3-Dipolar Cycloaddition: Precursor to azoles.

  • Michael Addition: Covalent cysteine targeting.

Reactivity Pathway Diagram

Reactivity Ketone 1-(p-Tolyl)-2-propyn-1-one (Electrophile) Pyrazole 1,3-Diarylpyrazole (Celecoxib Scaffold) Ketone->Pyrazole Cyclocondensation (EtOH, Reflux) Adduct Thioether Adduct (Covalent Inhibition) Ketone->Adduct Michael Addition (pH 7.4, Fast) Hydrazine Phenylhydrazine Hydrazine->Pyrazole Cysteine Cysteine (Protein Thiol) Cysteine->Adduct

Figure 2: Divergent synthetic pathways: Heterocycle formation vs. Biological conjugation.

Applications in Drug Development
  • Kinase Inhibitor Synthesis (Pyrazoles):

    • Reaction with hydrazines yields 1,3,5-substituted pyrazoles, a core scaffold in COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors.

    • Mechanism:[2][3][4][5][6] The hydrazine nitrogen attacks the

      
      -carbon (alkyne terminus) followed by cyclization onto the carbonyl.
      
  • Covalent Warheads (Turalio/Ibrutinib analogs):

    • The propynone group is a "hard" electrophile. It reacts specifically with non-catalytic cysteine residues in the ATP-binding pocket of kinases.

    • Advantage:[6] The linear geometry of the alkyne allows it to reach cysteines that are sterically inaccessible to bulkier acrylamide warheads.

Safety & Handling

  • Lachrymator: Alkynones are potent tear agents. Always handle in a fume hood.

  • Skin Sensitizer: Direct contact can cause severe dermatitis. Double-glove (Nitrile) is recommended.

  • Instability: Pure material may polymerize exothermically. Stabilize with trace hydroquinone if storing for >24 hours.

References

  • Synthesis of Propargyl Alcohols (Precursor)

    • Org.[7][1][8] Synth.1965 , 45, 39. (General method for ethynylmagnesium bromide addition).

  • Oxidation Methodologies (MnO2)

    • J. Org. Chem.1999, 64, 2564-2566.
  • Medicinal Chemistry Applications (Pyrazoles)

    • Eur. J. Med. Chem.2014, 84, 425-436.
  • Covalent Inhibition (Propargyl Warheads)

    • Nature Reviews Drug Discovery2011, 10, 307–317. (The resurgence of covalent drugs).

Sources

An In-depth Technical Guide to the Physical Properties of 4-methylphenyl ethynyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylphenyl ethynyl ketone, also known as 1-(p-tolyl)prop-2-yn-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the compound's structural characteristics, physicochemical properties, spectral data, and established synthetic protocols. Emphasis is placed on the practical application of this knowledge in a laboratory setting, with a focus on the underlying principles that govern its reactivity and characterization.

Introduction

Aryl ethynyl ketones, a class of organic compounds featuring a carbonyl group conjugated with a carbon-carbon triple bond, are versatile building blocks in modern organic synthesis. Their unique electronic structure imparts a high degree of reactivity, making them valuable precursors for the synthesis of a wide array of complex molecules, including heterocycles and natural products. 4-methylphenyl ethynyl ketone, the subject of this guide, is a prominent member of this class, offering a synthetically useful scaffold for further chemical elaboration. This guide will delve into the core physical properties of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a molecule are paramount to its behavior in chemical reactions and biological systems. This section details the fundamental properties of 4-methylphenyl ethynyl ketone.

Structural and Molecular Formula
  • IUPAC Name: 1-(4-methylphenyl)prop-2-yn-1-one

  • Synonyms: p-tolyl ethynyl ketone, 4-methylphenylethynyl ketone

  • Molecular Formula: C₁₀H₈O

  • Molecular Weight: 144.17 g/mol

The molecule consists of a p-tolyl group attached to a propynone moiety. The presence of the methyl group on the phenyl ring influences the electronic properties of the aromatic system, which in turn affects the reactivity of the conjugated enone system.

Physical State and Appearance
Tabulated Physical Properties

Precise experimental data for 4-methylphenyl ethynyl ketone is limited. The following table includes computed data for the closely related compound, 1-(4-methylphenyl)prop-2-en-1-one, to provide an estimation of its properties.[1]

PropertyValue (for 1-(4-methylphenyl)prop-2-en-1-one)Source
Molecular Weight 146.19 g/mol PubChem[1]
XLogP3-AA 2.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 146.073164938 DaPubChem[1]
Monoisotopic Mass 146.073164938 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectral characteristics of 4-methylphenyl ethynyl ketone based on the known properties of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylphenyl ethynyl ketone is expected to exhibit characteristic absorption bands corresponding to its functional groups.

  • C≡C Stretch: A sharp, weak to medium absorption band is anticipated in the region of 2100-2200 cm⁻¹ for the terminal alkyne.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1640-1680 cm⁻¹ for the conjugated ketone.

  • C-H Stretch (alkyne): A sharp, moderate intensity band should appear around 3300 cm⁻¹.

  • C-H Stretch (aromatic and methyl): Absorptions in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the aromatic, methyl, and acetylenic protons.

  • Aromatic Protons: Two doublets in the range of δ 7.2-8.0 ppm, characteristic of a para-substituted benzene ring.

  • Acetylenic Proton: A singlet around δ 3.0-3.5 ppm.

  • Methyl Protons: A singlet at approximately δ 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl, alkynyl, and aromatic carbons.

  • Carbonyl Carbon: A signal in the δ 175-185 ppm region.

  • Alkynyl Carbons: Two signals between δ 80-95 ppm.

  • Aromatic Carbons: Signals in the δ 125-145 ppm range, including the ipso, ortho, meta, and para carbons.

  • Methyl Carbon: A signal around δ 21-22 ppm.

Synthesis and Reactivity

The primary route for the synthesis of aryl ethynyl ketones is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_cycle Copper Cycle cu_cycle->transmetalation Cu-C≡CR pd_alkynyl_complex Ar-Pd(II)-C≡CR(L₂) transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X amine_base Amine Base cu_catalyst->amine_base + terminal_alkyne R-C≡C-H terminal_alkyne->cu_catalyst + cu_acetylide Cu-C≡CR amine_base->cu_acetylide

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-methylphenyl ethynyl ketone

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.

Materials:

  • 4-Iodotoluene

  • Ethynyltrimethylsilane (or Acetylene gas)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine. Stir the mixture at room temperature until a homogeneous solution is formed.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture. If using acetylene gas, bubble it through the solution.

  • Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up (if using ethynyltrimethylsilane): Upon completion, cool the reaction to room temperature. Add a solution of TBAF in THF to remove the trimethylsilyl protecting group. Stir for 1-2 hours.

  • Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start Reaction Setup (Inert Atmosphere) reagents Add 4-Iodotoluene, Pd(OAc)₂, PPh₃, CuI start->reagents solvent Add Toluene and TEA reagents->solvent alkyne Add Ethynyltrimethylsilane solvent->alkyne reaction Heat and Monitor by TLC alkyne->reaction deprotection Deprotection with TBAF reaction->deprotection workup Aqueous Work-up and Extraction deprotection->workup purification Column Chromatography workup->purification product 4-methylphenyl ethynyl ketone purification->product

Caption: Experimental workflow for the synthesis of 4-methylphenyl ethynyl ketone.

Conclusion

4-methylphenyl ethynyl ketone is a valuable synthetic intermediate with a rich potential for chemical transformations. This guide has provided a detailed overview of its fundamental physical and spectroscopic properties, drawing upon data from closely related analogs where specific information is sparse. The outlined synthetic protocol, based on the robust Sonogashira coupling, offers a reliable method for its preparation in a laboratory setting. A thorough understanding of these core characteristics is essential for any researcher aiming to utilize this versatile building block in their synthetic endeavors.

References

  • PubChem. 1-(4-Methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

Sources

Solubility of 1-(4-Methylphenyl)prop-2-yn-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Dynamics and Process Optimization of 1-(4-Methylphenyl)prop-2-yn-1-one

Part 1: Executive Summary & Molecular Profile

This compound (CAS: 2959-96-8), often referred to as p-tolyl propargyl ketone, is a critical electrophilic building block in organic synthesis. Characterized by a terminal alkyne conjugated with a carbonyl group and a para-tolyl moiety, it serves as a primary scaffold for synthesizing pyrazoles, triazoles (via Click chemistry), and various heterocyclic pharmacophores.

Effective utilization of this compound in drug discovery and process chemistry requires a nuanced understanding of its solubility. As a solid at room temperature with a melting point typically in the range of 45–50°C (depending on purity), its solvation behavior is governed by the competition between its lipophilic tolyl ring and the polarizable alkynone core.

Key Physicochemical Identifiers:

  • IUPAC Name: this compound[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 144.17 g/mol

  • Structural Features: Michael acceptor (reactive electrophile), conjugated system, terminal alkyne.

Part 2: Physicochemical Determinants of Solubility

To predict and manipulate the solubility of this compound, we must look beyond "like dissolves like" and analyze the intermolecular forces at play.

Structural Solvation Factors
  • The Tolyl Moiety (Lipophilic): The 4-methylphenyl group drives solubility in non-polar and chlorinated solvents via London dispersion forces and

    
    -
    
    
    
    stacking interactions. This makes the molecule highly compatible with aromatic solvents like toluene.
  • The Alkynone Core (Polar/Reactive): The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the terminal alkyne proton is weakly acidic (

    
    ). This duality allows moderate solubility in polar aprotic solvents (DMSO, DMF) but introduces stability risks in protic solvents under basic conditions.
    
Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic affinity and operational utility for this specific compound.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Reaction Media. Excellent for dissolving the compound at room temperature for oxidation or coupling reactions.
Polar Aprotic THF, Acetone, Ethyl AcetateGood (50–100 mg/mL)Synthesis & Extraction. THF is ideal for low-temp lithiation or Sonogashira couplings. EtOAc is the standard extraction solvent.
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Recrystallization. Moderate solubility at reflux; poor solubility at

. Ideal for purification.
Non-Polar Hexanes, Pentane, HeptanePoor (<10 mg/mL)Anti-Solvent. Used to precipitate the product from DCM or Ether solutions during purification.
Aqueous Water, PBS BufferInsoluble Workup Phase. The compound partitions almost exclusively into the organic layer during biphasic extractions.

Part 3: Experimental Protocol

Standard Operating Procedure: Gravimetric Solubility Determination

Rationale: Theoretical predictions (LogP) are insufficient for process scale-up. This self-validating protocol ensures accurate saturation data.

Materials:

  • This compound (Recrystallized, >98% purity)

  • Target Solvent (HPLC Grade)

  • 0.45

    
     PTFE Syringe Filter
    
  • Temperature-controlled orbital shaker

Workflow:

  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at target temperature (

    
    ) for 24 hours. Critical: Visual presence of undissolved solid must be maintained to ensure thermodynamic equilibrium.
    
  • Filtration: Centrifuge at 10,000 RPM for 5 mins or filter through a pre-warmed 0.45

    
     PTFE filter to remove suspended micro-particles.
    
  • Quantification:

    • Aliquot 100

      
       of supernatant.
      
    • Evaporate solvent under nitrogen stream or reduced pressure.

    • Weigh the residue (Gravimetric) OR reconstitute in mobile phase for HPLC-UV quantification (254 nm).

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Ensure solid remains) Start->Agitate Check Solid Visible? Agitate->Check AddSolid Add more Solid Check->AddSolid No Filter Filter (0.45 µm PTFE) Remove undissolved particles Check->Filter Yes AddSolid->Agitate Evap Evaporate Aliquot (Nitrogen Stream) Filter->Evap Weigh Gravimetric Analysis (mg/mL) Evap->Weigh

Figure 1: Workflow for precise gravimetric solubility determination, ensuring thermodynamic equilibrium is reached before measurement.

Part 4: Application-Specific Solvation Strategies

Reaction Optimization (Synthesis)

For reactions involving nucleophilic attack (e.g., Michael addition) or cycloaddition:

  • Recommended Solvent: Dichloromethane (DCM) or THF .

  • Reasoning: These solvents solubilize the reactant fully without interacting with the electrophilic center.

  • Warning: Avoid primary alcohols (Methanol) if using strong Lewis acids, as acetal formation may compete with the desired reaction at the ketone.

Purification (Recrystallization)

The most effective purification method for this compound leverages its temperature-dependent solubility in alcohols.

  • Solvent System: Ethanol (EtOH) or an EtOH/Hexane mixture.

  • Protocol: Dissolve crude material in minimal boiling Ethanol. Add Hexane dropwise until turbidity persists, then cool slowly to

    
    . The lipophilic tolyl group encourages crystallization as the solvent polarity effectively increases upon cooling/hexane addition.
    

Part 5: Stability & Reactivity Concerns in Solution

Researchers must be aware that "solubility" does not imply "stability." The alkynone motif is a potent Michael Acceptor .

  • Nucleophilic Solvents: In solvents like water or alcohols, trace base (hydroxide/alkoxide) can trigger a Michael addition of the solvent across the triple bond, forming enol ethers.

  • Polymerization: High concentrations (>1 M) in non-polar solvents can lead to spontaneous polymerization or dimerization if exposed to heat or radical initiators.

StabilityPathways Compound 1-(4-Methylphenyl) prop-2-yn-1-one ProticBase Protic Solvent + Base (ROH / RO-) Compound->ProticBase InertSolvent Inert Solvent (DCM / THF) Compound->InertSolvent MichaelAdduct Michael Adduct (Solvent Addition) ProticBase->MichaelAdduct Degradation Stable Stable Solution (Ready for Reaction) InertSolvent->Stable Preserved

Figure 2: Stability decision tree highlighting the risk of Michael addition in nucleophilic solvents versus stability in inert media.

References

  • General Reactivity of Alkynones: "Solvents in SN1 and SN2 Nucleophilic Substitution Reactions." Master Organic Chemistry. Available at: [Link] (Accessed Feb 13, 2026).

  • Solubility Thermodynamics: "Solubility Study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic Acid in Organic Solvents." Journal of Chemistry and Technologies. Available at: [Link] (Accessed Feb 13, 2026).

  • Compound Data: "1-(4-Methylphenyl)prop-2-en-1-one - PubChem Compound Summary." National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 13, 2026).

Sources

Unveiling the Functional Dichotomy: A Comparative Analysis of 1-(4-Methylphenyl)prop-2-yn-1-one and Chalcone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, scaffold selection is a critical determinant of a drug candidate's ultimate success. Among the myriad of available frameworks, α,β-unsaturated carbonyl systems stand out for their inherent reactivity and biological promiscuity. This technical guide provides a deep comparative analysis of two pivotal, yet distinct, classes within this superfamily: the aryl propynones, exemplified by 1-(4-Methylphenyl)prop-2-yn-1-one, and the expansive family of chalcone derivatives. While both share a core ketone functionality, the seemingly subtle difference—an alkyne (ynone) versus an alkene (enone) bridge—creates a profound divergence in their structural geometry, synthetic accessibility, chemical reactivity, and, consequently, their strategic application in drug development. This whitepaper will deconstruct these differences, offering field-proven insights, detailed experimental protocols, and strategic guidance for researchers navigating the choice between these powerful scaffolds.

Chapter 1: Foundational Scaffolds: A Structural and Electronic Comparison

A molecule's geometry and electronic distribution are the foundational principles governing its interaction with biological targets. The distinction between the ynone and enone systems is a classic example of how a change in hybridization (sp vs. sp²) fundamentally alters a scaffold's character.

The Chalcone Scaffold: 1,3-Diaryl-2-propen-1-one

Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring precursors to all flavonoids and isoflavonoids.[1][2][3][4] Their structure is defined by two aromatic rings (designated A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[5][6][7] This enone linker is characterized by sp² hybridized carbons, resulting in a planar, but flexible, geometry. The double bond can exist as cis (Z) or trans (E) isomers, with the trans isomer being overwhelmingly favored due to its greater thermodynamic stability.[4][7] This scaffold's ubiquity in nature and its broad biological activity have cemented its status as a "privileged structure" in medicinal chemistry.[4][7]

Caption: General structure of the Chalcone (E)-1,3-diaryl-2-propen-1-one scaffold.

The Aryl Propynone Scaffold: this compound

In contrast, this compound is an aryl propynone, a class of compounds featuring an α,β-unsaturated ketone where the unsaturation is a carbon-carbon triple bond (an alkyne). The sp-hybridized carbons of the alkyne enforce a rigid, linear geometry upon this three-carbon linker. This structural rigidity significantly reduces the conformational freedom compared to the chalcone scaffold, which can have profound implications for receptor binding and molecular recognition.

Caption: Structure of this compound.

Comparative Analysis: Enone vs. Ynone

The fundamental differences in hybridization cascade into distinct physicochemical properties that are critical for drug design.

FeatureChalcone (Enone)This compound (Ynone)
Bridge Hybridization sp²sp
Bridge Geometry Trigonal PlanarLinear
Bond Angle ~120°~180°
Conformational Freedom Rotation around single bonds; E/Z isomerismHighly rigid and linear
Electrophilicity Highly electrophilic β-carbonHighly electrophilic β-carbon
Key Reactivity Michael Addition, CyclizationsMichael Addition, Cycloadditions (Click Chemistry)

Chapter 2: Synthetic Pathways: Strategic Divergence

The choice of synthetic route is not merely a matter of practicality; it dictates the feasibility of library generation and the types of structural diversity that can be readily accessed. The synthesis of chalcones and aryl propynones proceeds through fundamentally different and non-interchangeable chemical transformations.

The Claisen-Schmidt Condensation: The Workhorse for Chalcones

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed crossed aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens.[8][9][10][11] The base-catalyzed pathway is most common due to its operational simplicity and generally high yields.[12][13]

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process ketone Aromatic Ketone (e.g., Acetophenone) mixing 1. Mix Reactants & Solvent ketone->mixing aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->mixing solvent Solvent (e.g., Ethanol) solvent->mixing base Base Catalyst (e.g., NaOH, KOH) addition 2. Add Base (Catalyzes Enolate Formation) base->addition mixing->addition reaction 3. Stir at RT (Aldol addition & Dehydration) addition->reaction workup 4. Neutralize & Precipitate reaction->workup purify 5. Filter & Recrystallize workup->purify product Pure Chalcone Product purify->product

Caption: Workflow for Chalcone synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Dissolution: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per mmol of ketone).

  • Cooling & Catalyst Addition: Cool the mixture in an ice bath with magnetic stirring. Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% NaOH) dropwise. The causality for cooling is to control the initial exothermic reaction and to minimize side reactions, such as the Michael addition of the acetophenone enolate onto the newly formed chalcone product.[14]

  • Reaction: Allow the mixture to stir vigorously. The reaction is often rapid, with the product precipitating out of solution within 30 minutes to a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the solution is neutral (pH ~7).[12] This step quenches the reaction and ensures the complete precipitation of the neutral organic product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.

The Sonogashira Coupling: A Gateway to Ynones

Aryl propynones are not accessible via aldol-type chemistry. Their synthesis relies on modern cross-coupling methodologies, most prominently the Sonogashira coupling.[15] This reaction creates the crucial carbon-carbon bond between an acyl group and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[16][17]

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process acyl_halide Acyl Halide (e.g., 4-Methylbenzoyl chloride) setup 1. Inert Atmosphere Setup (N2 or Ar) acyl_halide->setup alkyne Terminal Alkyne (e.g., Trimethylsilylacetylene) alkyne->setup pd_cat Palladium Catalyst (e.g., Pd(PPh3)2Cl2) pd_cat->setup cu_cat Copper(I) Co-catalyst (e.g., CuI) cu_cat->setup base Amine Base (e.g., Triethylamine) base->setup solvent Solvent (e.g., THF) solvent->setup coupling 2. Combine & Heat (Catalytic Cycles Proceed) setup->coupling deprotection 3. (If needed) Deprotection (e.g., TBAF for TMS group) coupling->deprotection purify 4. Workup & Chromatography deprotection->purify product Pure Ynone Product purify->product

Caption: Workflow for Ynone synthesis via Acyl Sonogashira Coupling.

Experimental Protocol: Synthesis of this compound

  • Inert Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (1-3 mol%), and a solvent such as THF or toluene. The requirement for an inert atmosphere is absolute, as the Pd(0) active species in the catalytic cycle is sensitive to oxygen.

  • Reactant Addition: Add 4-methylbenzoyl chloride (1.0 eq), an amine base such as triethylamine (2.0 eq), and trimethylsilylacetylene (1.1 eq). The amine base is crucial as it neutralizes the HCl generated during the reaction, preventing catalyst deactivation.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • TMS Deprotection: Once the coupling is complete, the reaction is cooled. The trimethylsilyl (TMS) protecting group is removed by adding a desilylating agent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol. This step is a self-validating system; if the initial coupling failed, no product will be observed after this step.

  • Purification: After an aqueous work-up to remove salts, the crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Chapter 3: Chemical Reactivity and Derivatization Potential

The enone versus ynone linker is the epicenter of the scaffolds' divergent chemical reactivity, offering distinct handles for post-synthesis modification and interaction with biological nucleophiles.

Chalcones: The Archetypal Michael Acceptor

The defining reactivity of the chalcone scaffold is its role as a potent Michael acceptor.[18] The electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles. This 1,4-conjugate addition is particularly relevant in a biological context, as the thiol side chain of cysteine residues in proteins can covalently modify the chalcone.[19] This mechanism is believed to underpin much of the broad bioactivity of chalcones.[18]

Michael_Addition chalcone Chalcone (Michael Acceptor) adduct Michael Adduct (Covalent Bond Formed) chalcone->adduct 1,4-Conjugate Addition nucleophile Nucleophile (Nu-) (e.g., R-S⁻) nucleophile->adduct

Caption: Michael Addition reaction on the Chalcone scaffold.

Propynones: A Trifunctional Handle for Bioorthogonal and Cycloaddition Chemistry

The aryl propynone scaffold is also a Michael acceptor. However, its true synthetic power lies in the reactivity of the alkyne itself. The terminal alkyne is a premier functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[20][21][22] This reaction is exceptionally robust, high-yielding, and tolerant of a vast range of functional groups, allowing for the facile conjugation of the ynone core to another molecule bearing an azide group.[22][23] This forms a highly stable 1,2,3-triazole linker, a common and valuable heterocyclic motif in modern pharmaceuticals.[1][24]

Click_Chemistry ynone Aryl Propynone (Terminal Alkyne) triazole Triazole-linked Hybrid Molecule ynone->triazole azide Organic Azide (R-N3) azide->triazole catalyst Cu(I) Catalyst catalyst->triazole

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

Comparative Reactivity
Reaction TypeChalcone (Enone)This compound (Ynone)Strategic Value
Michael Addition Yes, primary reactivityYesCovalent inhibition, interaction with biological thiols[19][25]
[3+2] Cycloaddition NoYes (with azides, nitrones, etc.)Bioorthogonal ligation, synthesis of triazole hybrids[20][26]
Epoxidation Yes (at the double bond)NoAccess to chalcone epoxides, a distinct class of bioactive molecules[13]
Reduction Can reduce C=C and/or C=OCan reduce C≡C and/or C=OCreation of dihydrochalcones or saturated analogues
Diels-Alder Reaction Can act as a dienophileCan act as a dienophileSynthesis of complex cyclic structures

Chapter 4: Pharmacological Profiles and Drug Development Insights

The differences in structure, synthesis, and reactivity culminate in distinct pharmacological profiles and strategic uses in drug discovery.

Chalcone Derivatives: A "Privileged Scaffold" with Broad-Spectrum Activity

The chalcone scaffold is associated with an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][5][27][28][29][30][31][32][33][34][35][36][37][38] This pharmacological promiscuity stems from the enone's ability to interact with numerous biological targets, often non-specifically, through mechanisms like Michael addition to cysteine residues, leading to enzyme inhibition or disruption of protein-protein interactions.[1][18] The ease of synthesis via the Claisen-Schmidt reaction allows for the rapid generation of large libraries by varying the A and B rings, making it an ideal scaffold for initial hit discovery and structure-activity relationship (SAR) studies.

Table: Representative Biological Activities of Chalcone Derivatives

Derivative ClassTarget/ActivityExample IC₅₀ ValuesReferences
Hydroxylated ChalconesAnti-inflammatory (COX/LOX Inhibition)0.7 - 15 µM[27][28][33]
Amino ChalconesAnticancer (Tubulin Polymerization Inhibition)1.65 - 34.28 µM[1][24]
Heterocyclic ChalconesAntibacterial (Efflux Pump Inhibition)MICs: 62.5 - 250 µg/mL[5][34][35]
Methoxy ChalconesAnticancer (Apoptosis Induction)11.5 - 15 µM on MCF-7 cells[1]
Aryl Propynones: Covalent Warheads and Precursors for Heterocyclic Bioisosteres

The aryl propynone scaffold is utilized with more specific strategic intent. Its highly electrophilic nature makes it an excellent candidate for a targeted covalent inhibitor (TCI). By designing the aryl portion to bind specifically to a target's active site, the ynone can be positioned to react irreversibly with a nearby nucleophilic residue (e.g., cysteine, serine), leading to potent and durable inhibition.

Furthermore, its utility in click chemistry makes it a superior building block for fragment-based drug discovery (FBDD) and the synthesis of complex hybrid molecules. A fragment containing the aryl propynone can be identified, and then "clicked" to a library of azide-containing fragments to rapidly explore the surrounding chemical space. The resulting triazole ring is often considered a favorable bioisostere for amide bonds, offering improved metabolic stability and synthetic accessibility.

Strategic Considerations for Drug Design
  • Choose a Chalcone Scaffold for:

    • High-throughput screening (HTS): When seeking initial hits against a target or phenotype, as large, diverse libraries are easily synthesized.

    • Broad-spectrum activity: In therapeutic areas like infectious diseases or cancer where hitting multiple targets can be beneficial.[1][5]

    • Targeting known cysteine-containing proteins: When the mechanism is hypothesized to involve covalent modification.

  • Choose an Aryl Propynone Scaffold for:

    • Targeted Covalent Inhibitor (TCI) design: When high potency and prolonged duration of action are desired, and a suitable nucleophile exists in the target active site.

    • Fragment-Based Drug Discovery (FBDD): As a versatile fragment that can be elaborated post-screening using robust click chemistry.

    • PROTACs and Chemical Probes: Where the alkyne serves as a reliable handle for linking to other molecular entities (e.g., E3 ligase recruiters, fluorescent tags).

Conclusion

The distinction between this compound and chalcone derivatives is a powerful illustration of how subtle changes in a chemical scaffold's core structure can lead to a dramatic divergence in its utility. Chalcones are the versatile workhorses of hit-finding, offering broad biological activity and synthetic tractability for extensive SAR exploration. Aryl propynones, in contrast, are the precision tools of modern drug design, enabling the development of targeted covalent inhibitors and providing a bioorthogonal handle for modular drug assembly. A comprehensive understanding of their respective chemistries, synthetic routes, and reactivity profiles, as outlined in this guide, empowers researchers and drug development professionals to make informed, strategic decisions, ultimately accelerating the journey from scaffold selection to clinical candidate.

References

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  • Lorenz, P. et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Alencar, N. M. N. et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Ouyang, Y. et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. Available at: [Link]

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  • Ouyang, Y. et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. Available at: [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

  • Li, J. et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry. Available at: [Link]

  • Popova, E. et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link]

  • Gedawy, E. M. et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

  • Saleh, M. M., & El-Gazzar, A. B. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Zhang, L. et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. Available at: [Link]

  • Ko, H. H. et al. (2003). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Raj, J. P. et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research. Available at: [Link]

  • George, S. et al. (2022). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules. Available at: [Link]

  • Tran, T. H. et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. Available at: [Link]

  • Barot, K. P. et al. (2014). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor. Available at: [Link]

  • Liu, C. et al. (2023). Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Kouipou Toghueo, R. M. et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Chemistry College. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

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  • Mahale, R. B. et al. (2012). Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica. Available at: [Link]

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Methodological & Application

High-Fidelity Synthesis of 1-(4-Methylphenyl)prop-2-yn-1-one via Acyl-Sonogashira Coupling

[1]

Executive Summary

This application note details the robust synthesis of 1-(4-methylphenyl)prop-2-yn-1-one (Target Molecule). While direct Sonogashira coupling often targets internal alkynes, the synthesis of terminal alkynyl ketones (ynones) presents unique stability challenges, including polymerization and Michael susceptibility.

To ensure high purity and reproducibility ("Trustworthiness"), this protocol utilizes a Decarbonylative-Free Acyl-Sonogashira strategy.[1] We employ 4-methylbenzoyl chloride and trimethylsilylacetylene (TMSA) to generate a stable silylated intermediate, followed by a controlled mild deprotection. This method circumvents the handling of toxic carbon monoxide gas (required for carbonylative routes) and minimizes homocoupling side products.

Target Molecule Profile
PropertyDetail
IUPAC Name This compound
Structure

CAS No. 20442-65-3
Molecular Weight 144.17 g/mol
Key Application Precursor for pyrazoles, isoxazoles, and Michael acceptors in drug discovery.[1][2]

Mechanistic Insight & Reaction Design[3]

The reaction proceeds via the Sonogashira-Hagihara Acyl Coupling .[1] Unlike the standard coupling of aryl halides, this variant uses an acid chloride electrophile.

Critical Mechanistic Pathways[1]
  • Oxidative Addition: Pd(0) inserts into the C(acyl)–Cl bond. This is generally faster than aryl halide insertion, allowing for milder conditions.

  • Transmetallation: The copper-acetylide species transfers the alkyne to the palladium center.[1]

  • Reductive Elimination: Formation of the C(sp2)–C(sp) bond yields the ynone.

Why TMS-Acetylene? Direct coupling with acetylene gas is hazardous and difficult to control (leading to double addition).[1] TMS-acetylene acts as a "monovalent" acetylene equivalent, ensuring 1:1 stoichiometry and protecting the terminal alkyne from side reactions until the desired moment of release.

Diagram: Catalytic Cycle (Acyl-Sonogashira)[1]

AcylSonogashiraPd0Pd(0)L2Active CatalystOxAddOxidative Addition(Acyl-Pd-Cl)Pd0->OxAdd+ Acid ChlorideTransMetTransmetallation(Acyl-Pd-Alkyne)OxAdd->TransMet+ Cu-Acetylide- CuClRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0+ ProductAcidCl4-MethylbenzoylChlorideAlkyneTMS-AcetyleneCuCycleCu(I) Cycle(Cu-Acetylide Formation)Alkyne->CuCycle+ Base / CuICuCycle->TransMetFeeds Alkyne

Figure 1: The catalytic cycle for the coupling of acid chlorides with terminal alkynes. Note the critical role of the Copper cycle in activating the nucleophile.

Experimental Protocol

Phase 1: Synthesis of 1-(4-methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-one[1]

Reagents:

  • 4-Methylbenzoyl chloride (1.0 equiv, 10 mmol)

  • Trimethylsilylacetylene (TMSA) (1.1 equiv, 11 mmol)

  • 
     (2 mol%)
    
  • CuI (4 mol%)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.[1]

  • Catalyst Loading: Charge the flask with

    
     (140 mg) and CuI (76 mg).
    
  • Solvent Addition: Add anhydrous THF (50 mL) via syringe. The solution should be yellow/tan.[1]

  • Reagent Addition:

    • Add 4-Methylbenzoyl chloride (1.54 g, 1.32 mL) via syringe.[1]

    • Add Triethylamine (1.53 mL) via syringe.[1]

    • Stir for 5 minutes.

    • Add TMS-acetylene (1.55 mL) dropwise over 5 minutes.[1]

  • Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.

    • Visual Cue: A thick precipitate of triethylammonium chloride (

      
      ) will form, turning the suspension cloudy/white.
      
    • Monitoring: Check TLC (Hexanes/EtOAc 9:1).[1] The acid chloride spot should disappear.[1]

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove ammonium salts and palladium black. Rinse with

      
      .[1]
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a light yellow oil or low-melting solid.[1]

Phase 2: Desilylation to Target Molecule[1]

Reagents:

  • TMS-Intermediate (from Phase 1)[1]

  • 
     (0.5 equiv) or TBAF (1.0 equiv)
    
  • Solvent: Methanol (MeOH)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified TMS-intermediate (2.16 g, ~10 mmol) in MeOH (30 mL).

  • Deprotection: Add solid

    
     (690 mg) in one portion at 0°C.
    
    • Note: Mild basic conditions are preferred over fluoride (TBAF) to prevent Michael addition of the solvent or polymerization.

  • Reaction: Stir at 0°C to Room Temperature for 30–60 minutes.

    • Monitoring: TLC will show a slight shift in Rf (product is more polar than TMS precursor).

  • Quench: Pour the mixture into ice-cold water (50 mL) and dilute with

    
     (50 mL).
    
  • Extraction: Wash the organic layer with Brine (2x), dry over

    
    , and concentrate.
    
  • Final Purification: If necessary, pass through a short silica plug (Hexanes/EtOAc 9:1).

    • Target Yield: >90% for this step.[1][4]

Analytical Validation (Self-Validating System)[1]

To confirm the identity of This compound , compare experimental data against these standard values.

TechniqueDiagnostic SignalStructural Inference
1H NMR (400 MHz,

)

2.43 (s, 3H)
Methyl group on aryl ring.[1]

3.42 (s, 1H)
Terminal Alkyne Proton (Critical confirmation of deprotection).

7.29 (d, 2H), 8.05 (d, 2H)
AA'BB' pattern characteristic of para-substitution.
13C NMR (100 MHz,

)

177.5
Carbonyl (C=O) ketone carbon.

80.5, 82.1
Alkyne carbons (sp).
IR Spectroscopy ~2095

C

C stretch (Weak/Medium).[1]
~3250


C-H stretch (Sharp).[1]
~1640

C=O stretch (Conjugated ketone).[1]

Troubleshooting & Optimization

Common Failure Modes
  • Glaser Coupling (Homocoupling):

    • Symptom:[4][5][6][7][8][9] Formation of a symmetrical diyne (TMS-C

      
      C-C
      
      
      C-TMS) instead of the product.
    • Cause: Presence of Oxygen (

      
      ) in the system.[10]
      
    • Fix: Ensure rigorous degassing of solvents and use an inert atmosphere (Ar/N2).

  • Acid Chloride Hydrolysis:

    • Symptom:[4][5][6][7][8][9] Formation of 4-methylbenzoic acid (precipitate) and low yield.[1]

    • Cause: Wet solvent or "old" acid chloride.[1]

    • Fix: Distill acid chloride prior to use if it appears cloudy.[1] Use anhydrous THF.

  • Black Precipitation Early:

    • Symptom:[4][5][6][7][8][9] Catalyst decomposition ("Pd black") before reaction completion.[1]

    • Fix: Ensure the Phosphine ligand (

      
      ) is not oxidized. Add extra 
      
      
      (10 mol%) to stabilize the Pd species.
Workflow Diagram

WorkflowStartStartStep1Phase 1: Coupling(Pd/Cu, THF, RT)Start->Step1Check1TLC Check(Disappearance of ArCOCl)Step1->Check1Step2Phase 2: Deprotection(K2CO3, MeOH)Check1->Step2CompletePurifyPurification(Silica Plug)Step2->PurifyFinalTarget YnonePurify->Final

Figure 2: Operational workflow for the two-stage synthesis.

References

  • Tohda, Y., Sonogashira, K., & Hagihara, N. (1977).[11] A convenient synthesis of acetylenic ketones from acid chlorides and terminal acetylenes.[1] Synthesis, 1977(11), 777-778.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[7] Chemical Reviews, 107(3), 874-922.

  • PubChem. (n.d.).[1] this compound.[1][12] National Center for Biotechnology Information.[1] Retrieved October 26, 2023.[5]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed coupling of acid chlorides with terminal alkynes in the presence of zinc chloride.[1] Journal of Organic Chemistry, 71(1), 379-381.

Oxidation of 1-(4-Methylphenyl)prop-2-yn-1-ol with MnO2 or Dess-Martin periodinane

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and process chemists. It provides a rigorous, evidence-based guide to oxidizing 1-(4-Methylphenyl)prop-2-yn-1-ol, contrasting the classical heterogeneous Manganese Dioxide (MnO


) method with the homogeneous Dess-Martin Periodinane (DMP) approach.[1]

Executive Summary & Scientific Rationale

The oxidation of propargylic alcohols to alkynones is a pivotal transformation in organic synthesis, generating potent Michael acceptors used in the construction of heterocycles (e.g., pyrazoles, isoxazoles) and pharmaceutical intermediates.[1]

This guide details the oxidation of 1-(4-Methylphenyl)prop-2-yn-1-ol using two distinct oxidative manifolds:

  • Manganese Dioxide (MnO

    
    ):  A chemoselective, heterogeneous surface-mediated oxidation.[1] Ideal for isolating conjugated systems without over-oxidation, though limited by mass transfer and reagent quality.[1]
    
  • Dess-Martin Periodinane (DMP): A mild, homogeneous hypervalent iodine oxidation.[1][2] Preferred for rapid kinetics and high functional group tolerance, though necessitating strict safety protocols regarding shock sensitivity.[1]

Chemical Transformation

The reaction converts the secondary alcohol to a conjugated propargylic ketone.

  • Reactant: 1-(4-Methylphenyl)prop-2-yn-1-ol (

    
    )[1]
    
  • Product: 1-(4-Methylphenyl)prop-2-yn-1-one (

    
    )[1]
    

Mechanistic Pathways & Visualization

Understanding the mechanism is critical for troubleshooting stalling reactions or byproduct formation.

Manganese Dioxide (MnO ) Mechanism

MnO


 oxidation is heterogeneous .[1][3] The reaction rate depends on the surface area and the "activation" (hydration state) of the MnO

. It proceeds via a radical mechanism where the substrate adsorbs onto the Mn(IV) surface.

MnO2_Mechanism Substrate Substrate (Propargylic Alcohol) Adsorption Adsorption onto Active MnO2 Surface Substrate->Adsorption Diffusion RadicalInter Radical Intermediate (Surface Bound) Adsorption->RadicalInter Fast ElectronTransfer 1e- Transfer & Hydride Abstraction RadicalInter->ElectronTransfer Rate Limiting (C-H Cleavage) Desorption Desorption of Product + Mn(OH)2 ElectronTransfer->Desorption Product Product (Alkynone) Desorption->Product

Figure 1: Surface-mediated radical mechanism of MnO


 oxidation.[1] Note that water competes for active sites, necessitating anhydrous conditions for optimal turnover.[1]
Dess-Martin Periodinane (DMP) Mechanism

DMP operates via a ligand exchange mechanism followed by reductive elimination .[1] It avoids the radical pathway, preventing isomerization of sensitive alkynes.

DMP_Mechanism DMP DMP Reagent (Hypervalent Iodine) LigandExchange Ligand Exchange (-AcOH) DMP->LigandExchange Alcohol Alcohol Substrate Alcohol->LigandExchange AlkoxyPeriodinane Alkoxyperiodinane Intermediate LigandExchange->AlkoxyPeriodinane ReductiveElim Reductive Elimination (Intramolecular) AlkoxyPeriodinane->ReductiveElim Rate Determining Products Alkynone + Iododinane + AcOH ReductiveElim->Products

Figure 2: Homogeneous ligand-exchange mechanism of DMP.[1] The byproduct is acetic acid and an iodinane species.

Protocol A: Activated MnO Oxidation[4]

Best For: Large-scale batches where cost is a driver, or when acid-sensitive groups are absent.[1] Critical Factor: The "activity" of MnO


.[4][5] Commercial "activated" MnO

varies widely.
Materials
  • Reagent: Activated MnO

    
     (Sigma-Aldrich or freshly precipitated).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl

    
    ).[1][2] Note: Anhydrous solvents prevent catalyst deactivation.
    
  • Stoichiometry: 10–20 equivalents relative to substrate.[1]

Step-by-Step Procedure
  • Activation (Optional but Recommended):

    • If using older stock, heat MnO

      
       in an oven at 110°C for 12–24 hours prior to use.[1] This removes excess physisorbed water that blocks active sites.[1]
      
  • Setup:

    • Dissolve 1-(4-Methylphenyl)prop-2-yn-1-ol (1.0 equiv) in DCM (0.1 M concentration).

    • Add Activated MnO

      
        (15.0 equiv) in a single portion.[1]
      
  • Reaction:

    • Stir vigorously at room temperature (25°C). Vigorous stirring is essential for heterogeneous reactions.

    • Monitor: Check TLC every 2 hours. Propargylic alcohols typically convert within 4–12 hours.[1]

    • Troubleshooting: If the reaction stalls (common at ~80% conversion), do not just add more MnO

      
      .[1] Filter the mixture through Celite to remove the "poisoned" surface, concentrate, and re-subject to fresh MnO
      
      
      
      .[1]
  • Workup:

    • Filter the black suspension through a pad of Celite or silica gel.

    • Wash the filter cake thoroughly with DCM (the product can adsorb to the manganese salts).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Usually, the product is pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (Hexanes/EtOAc).[1]

Protocol B: Dess-Martin Periodinane (DMP) Oxidation[1][7][8]

Best For: Rapid synthesis, small-to-medium scale, and substrates sensitive to radical conditions.[1] Safety Warning: DMP is shock-sensitive and can decompose explosively at elevated temperatures (>200°C).[1] Never heat neat DMP.

Materials
  • Reagent: Dess-Martin Periodinane (crystalline solid).[1][6]

  • Solvent: Wet DCM (Dichloromethane saturated with water).[1]

  • Stoichiometry: 1.2–1.5 equivalents.[1]

Step-by-Step Procedure
  • Setup:

    • Dissolve 1-(4-Methylphenyl)prop-2-yn-1-ol (1.0 equiv) in DCM (0.1 M).

    • Optional Acceleration: Add 1.1 equivalents of water (or use water-saturated DCM).[1] Water accelerates the breakdown of the intermediate acetyl-iodinane species.

  • Addition:

    • Cool the solution to 0°C (ice bath).

    • Add DMP (1.2 equiv) in small portions to control the exotherm.

  • Reaction:

    • Remove the ice bath and warm to room temperature.[1][7]

    • Stir for 30 minutes to 2 hours. Reaction is typically much faster than MnO

      
      .[1]
      
  • Quench (Critical Step):

    • Dilute with diethyl ether or DCM.[1]

    • Add a 1:1 mixture of saturated aqueous NaHCO

      
        and 10% aqueous Na
      
      
      
      S
      
      
      O
      
      
      (Sodium Thiosulfate)
      .
    • Mechanism of Quench: Thiosulfate reduces the byproduct (iodinane) to soluble iodo-benzoic acid derivatives; Bicarbonate neutralizes the acetic acid produced.[1]

    • Stir the biphasic mixture vigorously until the organic layer is clear (usually 15–30 mins).

  • Workup:

    • Separate the organic layer.[7]

    • Extract aqueous layer once with DCM.[1]

    • Dry combined organics over MgSO

      
      , filter, and concentrate.[1]
      

Comparative Analysis & Decision Matrix

Use the following table to select the appropriate protocol for your specific constraints.

FeatureMethod A: MnO

Method B: DMP
Reaction Time Slow (4–24 hours)Fast (0.5–2 hours)
Atom Economy Very Poor (10–20 equiv needed)Good (1.2 equiv needed)
Purification Filtration only (High Purity)Aqueous workup required
Scalability High (Safe, cheap reagents)Low/Medium (Explosion hazard >100g)
Cost LowHigh
Sensitivity Surface sensitive (water deactivates)Moisture tolerant (water accelerates)
Decision Logic
  • Choose MnO

    
     if:  You are working on >10g scale, require a metal-free product (after filtration), or want to avoid iodine waste.[1]
    
  • Choose DMP if: You have <1g of valuable material, the substrate is time-sensitive, or MnO

    
     has failed to drive the reaction to completion.[1]
    

References

  • Manganese Dioxide Oxidation Mechanism & Kinetics

    • Goldman, A. et al. "Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2."[1] PMC - NIH.[1] Available at: [Link]

  • Dess-Martin Periodinane Safety & Protocol

    • Boelsch, M. "Dess-Martin Periodinane (DMP) - Common Organic Chemistry."[1] Available at: [Link][1]

  • General Oxidation of Propargylic Alcohols

    • Taylor, R. J. K. et al. "Tandem Oxidation Processes Using Manganese Dioxide."[1][8] Accounts of Chemical Research. Available at: [Link][1]

  • Water Acceleration in DMP Oxidation

    • Meyer, S. D., & Schreiber, S. L.[1][2] "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[1][2] Chem. 1994, 59, 7549-7552.[1][2] Available at: [Link][1]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-(p-tolyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ynones, or α,β-alkynyl ketones, are highly versatile synthetic intermediates in organic chemistry, serving as precursors for a wide array of complex molecules and heterocyclic systems, including pyrazoles, furans, and flavones.[1] This application note provides a detailed, two-step protocol for the synthesis of 1-(p-tolyl)prop-2-yn-1-one, a representative ynone, starting from commercially available p-toluoyl chloride. The methodology is centered around the robust and efficient Acyl Sonogashira cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2] This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Overview

The synthesis of ynones from acyl chlorides and terminal alkynes is most effectively achieved via the Acyl Sonogashira reaction.[3] This powerful transformation, an extension of the Nobel Prize-winning Sonogashira coupling, utilizes a dual-catalyst system composed of palladium and copper(I) salts.[4][5] The reaction's broad functional group tolerance and mild conditions have cemented its status as a preferred method for constructing C(sp²)-C(sp) bonds.

To synthesize the terminal ynone, 1-(p-tolyl)prop-2-yn-1-one, a two-step sequence is employed to circumvent the challenges of handling acetylene gas directly:

  • Step 1: Acyl Sonogashira Coupling: p-Toluoyl chloride is coupled with a stable acetylene surrogate, trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group for the terminal alkyne's acidic proton.

  • Step 2: Silyl Deprotection: The resulting TMS-protected ynone is readily deprotected under mild basic conditions to yield the final target molecule.

The Catalytic Cycle: A Symphony of Two Metals

The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper (see diagram below).[2][6]

  • Palladium Cycle: The cycle initiates with the active Pd(0) species, which undergoes oxidative addition with p-toluoyl chloride to form a Pd(II) acyl complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final ynone product and regenerate the catalytically active Pd(0) species, thus closing the loop.[4]

sonogashira_mechanism Fig. 1: Simplified Acyl Sonogashira Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_acyl p-Tol(CO)Pd(II)Cl(L)₂ oxidative_addition->pd_acyl transmetalation Transmetalation pd_acyl->transmetalation pd_alkynyl p-Tol(CO)Pd(II)(C≡CR)(L)₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 ynone p-Tol-CO-C≡CR reductive_elimination->ynone cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation alkyne_activation Alkyne Activation cu_acetylide->alkyne_activation cu_catalyst CuI alkyne_activation->cu_catalyst acyl_chloride p-Tol-COCl acyl_chloride->oxidative_addition alkyne H-C≡CR alkyne->alkyne_activation base Base (Et₃N) base->alkyne_activation cu_catalyst->cu_acetylide

Simplified mechanism of the Acyl Sonogashira reaction.

Safety and Handling

Proper safety precautions are paramount for this procedure. All operations should be conducted inside a certified chemical fume hood.

  • p-Toluoyl Chloride: Corrosive and a lachrymator. It reacts violently with water and moisture.[7][8] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9]

  • Triethylamine (TEA): Flammable, corrosive, and toxic upon inhalation. Ensure adequate ventilation.

  • Solvents (THF, Diethyl Ether): Highly flammable. Ensure no ignition sources are present in the laboratory.[7]

  • Inert Atmosphere: The palladium catalyst is sensitive to air, especially at elevated temperatures. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[5]

Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities as needed, maintaining the specified reagent ratios.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierAmount (Equivalents)
p-Toluoyl Chloride≥98%Sigma-Aldrich1.55 g, 10 mmol (1.0)
Trimethylsilylacetylene≥98%Sigma-Aldrich1.18 g, 12 mmol (1.2)
PdCl₂(PPh₃)₂CatalystStrem Chemicals140 mg, 0.2 mmol (0.02)
Copper(I) Iodide (CuI)≥98%Acros Organics38 mg, 0.2 mmol (0.02)
Triethylamine (TEA)≥99.5%, anhydrousFisher Scientific4.2 mL, 30 mmol (3.0)
Tetrahydrofuran (THF)AnhydrousAcros Organics50 mL
Potassium Carbonate≥99%J.T. Baker~1.4 g, 10 mmol (1.0)
MethanolACS GradeVWR50 mL
Diethyl EtherACS GradeFisher ScientificFor extraction
Saturated NH₄ClAqueousLab PreparedFor work-up
BrineSaturated NaCl(aq)Lab PreparedFor work-up
Anhydrous MgSO₄Reagent GradeLab PreparedFor drying
Silica Gel230-400 meshSorbent Tech.For chromatography

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Septa and syringes

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

3.2. Step-by-Step Procedure

workflow setup 1. Inert Atmosphere Setup reagents 2. Add Catalysts, Solvent, Base & Alkyne setup->reagents addition 3. Add p-Toluoyl Chloride (Slowly at 0 °C) reagents->addition reaction 4. Reaction at RT (Monitor by TLC) addition->reaction quench 5. Quench with sat. NH₄Cl (aq) reaction->quench workup 6. Extraction & Washing (Et₂O, Brine) quench->workup purify_A 7. Dry, Concentrate & Purify (Chromatography) workup->purify_A product_A Intermediate: TMS-Protected Ynone purify_A->product_A deprotect 8. Silyl Deprotection (K₂CO₃ in MeOH) product_A->deprotect workup_B 9. Work-up & Extraction deprotect->workup_B purify_B 10. Final Purification workup_B->purify_B product_B Final Product: 1-(p-tolyl)prop-2-yn-1-one purify_B->product_B

Sources

Synthesis of pyrazoles from 1-(4-Methylphenyl)prop-2-yn-1-one and hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Regioisomerically Pure Pyrazoles from 1-(4-Methylphenyl)prop-2-yn-1-one

Executive Summary

The pyrazole pharmacophore is a cornerstone in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. This guide details the synthesis of pyrazoles utilizing This compound as a versatile electrophilic scaffold. Unlike saturated chalcones, this acetylenic ketone offers a rigid linear geometry and dual electrophilic sites (carbonyl carbon and


-alkynyl carbon), presenting both opportunities and challenges in regiocontrol.

This document provides a validated workflow for:

  • General Synthesis: Accessing the parent 3-(4-methylphenyl)-1H-pyrazole using hydrazine hydrate.

  • Regioselective Synthesis: Controlling the 1,3- vs. 1,5-isomer ratio when using substituted hydrazines (e.g., phenylhydrazine) via pH-modulated pathways.

  • Green Optimization: A solvent-minimized microwave protocol for high-throughput library generation.

Mechanistic Insight & Regiochemistry

The reaction between an


-alkynone and a hydrazine derivative is a cyclocondensation that can proceed via two competing pathways. The regioselectivity is dictated by the initial nucleophilic attack, which is heavily influenced by solvent polarity and catalyst acidity/basicity.
  • Path A (1,2-Addition): Nucleophilic attack at the carbonyl carbon yields a hydrazone intermediate. Subsequent 5-endo-dig cyclization favors the 1,3-disubstituted pyrazole . This is generally favored under acidic conditions .

  • Path B (1,4-Addition / Michael): Attack at the

    
    -carbon of the alkyne yields an enehydrazine intermediate. Cyclization favors the 1,5-disubstituted pyrazole . This is often favored under basic or neutral conditions .
    

ReactionMechanism Start 1-(4-Methylphenyl) prop-2-yn-1-one + R-NHNH2 Hydrazone Hydrazone Intermediate (1,2-Addition) Start->Hydrazone Acid Cat. (H+ activates C=O) Michael Enehydrazine Intermediate (Michael/1,4-Addition) Start->Michael Base Cat. (Activates N-nucleophile) Isomer13 1,3-Disubstituted Pyrazole (Kinetic/Acid Control) Hydrazone->Isomer13 Cyclization - H2O Isomer15 1,5-Disubstituted Pyrazole (Thermodynamic/Base Control) Michael->Isomer15 Cyclization - H2O

Figure 1: Bifurcation of the reaction mechanism based on initial nucleophilic attack. Acidic conditions promote carbonyl attack (Path A), while basic conditions promote conjugate addition (Path B).

Experimental Protocols

Protocol A: Synthesis of 3-(4-Methylphenyl)-1H-pyrazole (Unsubstituted)

Targeting the tautomeric parent scaffold.

Reagents:

  • This compound (1.0 equiv, 5 mmol, 720 mg)

  • Hydrazine monohydrate (64-65% in water) (2.0 equiv, 10 mmol)

  • Ethanol (Absolute, 15 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the alkynone in ethanol. Ensure complete solubilization; mild warming (30°C) may be required.

  • Addition: Add hydrazine monohydrate dropwise over 5 minutes at room temperature. Note: The reaction is exothermic.

  • Reflux: Equip with a condenser and reflux the mixture at 78°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The alkynone spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: A white precipitate will form. Filter under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92% Characterization:


H NMR (DMSO-

) will show a broad singlet for NH (

13.0 ppm) and the characteristic pyrazole C4-H singlet (

6.6 ppm).
Protocol B: Regioselective Synthesis of N-Phenyl Pyrazoles

Targeting specific isomers using Phenylhydrazine.

ParameterMethod B1: 1,3-Selective Method B2: 1,5-Selective
Target Isomer 1-Phenyl-3-(4-methylphenyl)pyrazole1-Phenyl-5-(4-methylphenyl)pyrazole
Mechanism Hydrazone formation (1,2-attack)Michael Addition (1,4-attack)
Solvent EthanolDMSO or Ethanol
Catalyst Acetic Acid (glacial, 5 drops) NaOH (0.5 equiv) or Piperidine
Temp/Time Reflux, 4 h60°C, 2 h

Detailed Steps (Method B1 - Acid Mediated):

  • Dissolve this compound (1 mmol) in Ethanol (5 mL).

  • Add Phenylhydrazine (1.1 mmol).

  • Add Glacial Acetic Acid (catalytic, ~0.1 mL). Why: The acid protonates the carbonyl oxygen, making it the harder electrophile, favoring attack by the harder amine nitrogen.

  • Reflux for 4 hours.

  • Concentrate solvent, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    
  • Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer due to dipole moment differences, though this varies by column conditions.

Detailed Steps (Method B2 - Base Mediated):

  • Dissolve this compound (1 mmol) in Ethanol (5 mL).

  • Add Phenylhydrazine (1.1 mmol).

  • Add NaOH (0.5 mmol) dissolved in minimal water. Why: Base deprotonates the hydrazine, increasing its nucleophilicity for the softer Michael acceptor site.

  • Stir at 60°C for 2 hours.

  • Quench with water, filter the precipitate.

  • Recrystallization from ethanol usually yields the 1,5-isomer as the major product.

Process Optimization: Green Chemistry (Microwave)

For high-throughput library generation.

Rationale: Microwave irradiation accelerates the 5-endo-dig cyclization, often suppressing side reactions and eliminating the need for bulk solvents.

Protocol:

  • Mix: In a 10 mL microwave vial, combine this compound (1 mmol) and Hydrazine derivative (1.1 mmol).

  • Support: Add 200 mg of Silica Gel or Montmorillonite K-10 (acts as a solid support and Lewis acid catalyst).

  • Grind: Homogenize the mixture with a spatula (Solvent-free).

  • Irradiate: Heat at 120°C for 10 minutes (Power: 150W, Max Pressure: 200 psi).

  • Extraction: Add 5 mL EtOAc to the vial, vortex, and filter to remove the solid support.

  • Result: Evaporation yields crude product of high purity (>90%), often requiring no chromatography.

Quality Control & Characterization

Distinguishing regioisomers is critical. Use


H NMR and NOE (Nuclear Overhauser Effect) experiments.

Data Table: Distinguishing Isomers (Phenylhydrazine derivatives)

Feature1,3-Isomer 1,5-Isomer
Steric Environment Phenyl ring (N1) and p-Tolyl (C3) are distant.Phenyl ring (N1) and p-Tolyl (C5) are adjacent.

H NMR (C4-H)
Singlet, typically

6.7 - 6.9 ppm.
Singlet, typically

6.4 - 6.6 ppm (Shielded by twisting of aryl rings).
NOE Signal NOE observed between N-Phenyl ortho-H and C5-H .NOE observed between N-Phenyl ortho-H and p-Tolyl ortho-H .
C13 NMR (CH3) Standard shift (

21.3 ppm).
Often slightly shielded due to steric crowding.

References

  • Regioselectivity in Pyrazole Synthesis

    • Review: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

    • Source:[Link]

  • Mechanism of Alkynone Cyclization

    • Article: Savel'ev, E. N., et al. "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones."[2] Molecules, 2023.[1][2]

    • Source:[Link]

  • Green Chemistry Protocols

    • Article: Martins, M. A. P., et al. "Solvent-free synthesis of pyrazoles from 1,1,1-trifluoro-4-methoxy-3-alken-2-ones and hydrazines." Green Chemistry, 2002.
    • Source:[Link]

  • Microwave Assisted Synthesis

    • Article: Lidström, P., et al. "Microwave assisted organic synthesis—a review." Tetrahedron, 2001.
    • Source:[Link]

Sources

Michael addition of amines to 1-(4-Methylphenyl)prop-2-yn-1-one

Application Note: Regioselective Synthesis of -Enaminones via Aza-Michael Addition to 1-(4-Methylphenyl)prop-2-yn-1-one

Executive Summary

This technical guide details the synthesis of

This compound

We present two validated workflows:

  • Protocol A (Green Chemistry): A solvent-free, catalyst-free mechanochemical approach offering high atom economy and rapid kinetics.

  • Protocol B (Solution Phase): A standard ethanol-based method for scale-up and kinetic monitoring.

Mechanistic Principles & Stereochemistry[1]

The Aza-Michael Pathway

The reaction proceeds via a conjugate addition of the amine nucleophile to the electron-deficient

Key Mechanistic Features:

  • Regioselectivity: The polarization of the ynone (carbonyl group) directs the nucleophile exclusively to the

    
    -position (C3).
    
  • Stereoselectivity:

    • Primary Amines: Predominantly yield the (Z)-isomer . This is thermodynamically driven by an intramolecular hydrogen bond between the N-H and the carbonyl oxygen (N-H

      
       O=C), forming a stable 6-membered quasi-ring.
      
    • Secondary Amines: Often yield a mixture of E/Z isomers or favor the (E)-isomer due to steric repulsion and the lack of a stabilizing hydrogen bond.

Mechanistic Visualization

The following diagram illustrates the transition from reactants to the stabilized enaminone product.

AzaMichaelMechanismcluster_stereoStereochemical OutcomeReactantsReactantsYnone + AmineTSTransition StateNu- attack at u03b2-CarbonReactants->TS Nucleophilic AttackIntermediateAllenyl EnolIntermediateTS->Intermediate Charge StabilizationTautomerTautomerization1,3-H ShiftIntermediate->Tautomer Proton TransferProductFinal Product(Z)-u03b2-EnaminoneTautomer->Product H-Bond StabilizationZ_iso(Z)-Isomer(Stabilized by H-Bond)Tautomer->Z_iso Primary AminesE_iso(E)-Isomer(Steric Control)Tautomer->E_iso Secondary Amines

Figure 1: Mechanistic pathway of amine addition to acetylenic ketones showing the divergence in stereoselectivity.

Experimental Protocols

Materials
  • Substrate: this compound (MW: 144.17 g/mol ).

  • Reagents: Primary amines (e.g., benzylamine, aniline) or secondary amines (e.g., morpholine).

  • Solvents: Ethanol (absolute), Ethyl Acetate/Hexane (for purification).

  • Equipment: Magnetic stirrer, mortar and pestle (for Protocol A), rotary evaporator.

Protocol A: Solvent-Free Mechanochemical Synthesis (Green)

Recommended for rapid library generation and high yield.

  • Weighing: Charge a mortar with this compound (1.0 mmol, 144 mg).

  • Addition: Add the amine (1.1 mmol, slight excess) dropwise directly onto the solid ynone.

  • Grinding: Grind the mixture vigorously with a pestle for 5–10 minutes.

    • Observation: The mixture will likely turn yellow/orange and may become a paste or solidify (exothermic reaction).

  • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The alkyne spot (

    
    ) should disappear.
    
  • Workup:

    • If solid: Wash with cold diethyl ether to remove excess amine. Filter and dry.

    • If oil: Dissolve in minimal ethanol and induce crystallization or purify via short silica plug.

Protocol B: Solution-Phase Synthesis (Standard)

Recommended for scale-up (>1g) or kinetic studies.

  • Dissolution: Dissolve this compound (5.0 mmol, 720 mg) in Ethanol (10 mL) in a round-bottom flask.

  • Addition: Add the amine (5.5 mmol) slowly at room temperature.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Note: For sterically hindered amines (e.g., tert-butylamine), mild heating (40°C) may be required.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol/Hexane (1:4) or perform flash chromatography if necessary.

Data Analysis & Validation

Optimization Data

The following table summarizes the efficiency of different conditions for the reaction with morpholine (secondary amine model).

EntrySolventCatalystTimeYield (%)Notes
1None (Neat)None10 min96Optimal (Green)
2EthanolNone2 h92Good for scale-up
3WaterNone4 h85Hydrophobic reactant issues
4TolueneSilica Gel3 h88Requires filtration
5THFCuI (5 mol%)1 h90Catalyst unnecessary
Spectroscopic Validation (NMR)

To validate the structure of the product (e.g., derived from methylamine), look for these characteristic signals in


  • Vinyl Protons: Two doublets with a large coupling constant (

    
     Hz).
    
    • 
       ppm (d, 1H, 
      
      
      -H, adjacent to carbonyl).
    • 
       ppm (dd, 1H, 
      
      
      -H, adjacent to nitrogen).
  • NH Signal (Primary Amines): A broad signal downfield (

    
     ppm), indicating the intramolecular H-bond in the Z-isomer.
    
  • Tolyl Group: Singlet at

    
     ppm (3H) and characteristic AA'BB' aromatic pattern.
    
Decision Workflow

Use this logic flow to determine the appropriate purification path.

PurificationWorkflowStartCrude Reaction MixtureTLCCheck TLC(Disappearance of Ynone?)Start->TLCSolidIs Product Solid?TLC->SolidPrecipWash with Cold EtherFilterSolid->PrecipYesOilEvaporate SolventRecrystallize (EtOH/Hex)Solid->OilNo (Oil/Gum)FinalPure u03b2-EnaminonePrecip->FinalColumnFlash Chromatography(Silica, EtOAc/Hex)Oil->ColumnNo crystalsOil->FinalCrystals formedColumn->Final

Figure 2: Purification decision tree based on physical state of the crude product.

References

  • Solvent-Free Synthesis: Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018).[1][2] Catalyst and solvent-free synthesis of

    
    -enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306.[2] Link
    
  • Mechanistic Insight: Cador, A., et al. (2025). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. Link

  • General Enaminone Review: Stanovnik, B., & Svete, J. (2004).
  • Stereoselectivity: Lue, P., & Greenhill, J. V. (1978). Enaminones. Part 1. NMR studies of the reaction of amines with acetylenic ketones. Spectroscopy Letters.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound and the specific amine used before experimentation.

Application Notes & Protocols: The Strategic Application of p-Tolyl Ynone Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Unique Value of p-Tolyl Ynone Derivatives

Ynone chemistry represents a significant area of modern organic synthesis, with the conjugated keto-alkyne system offering a versatile platform for numerous chemical transformations.[1] Within this class, p-tolyl ynone derivatives are distinguished by two key structural features:

  • The Ynone Moiety: An alkyne conjugated with a carbonyl group. This electron-withdrawing effect polarizes the alkyne, making it a highly activated substrate for nucleophilic additions and cycloaddition reactions.[2] This inherent reactivity is central to its utility in click chemistry.

  • The p-Tolyl Group: A para-substituted toluene ring. This group imparts specific steric and electronic properties, including increased hydrophobicity and the potential for π-stacking interactions. These features can be strategically exploited in applications like drug design to enhance binding to biological targets.[3]

The convergence of these features makes p-tolyl ynone derivatives exceptionally useful in the context of click chemistry—a class of reactions known for being modular, high-yielding, and biocompatible.[4][5] This guide will focus primarily on two cornerstone click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Thiol-Yne reaction.

Core Mechanisms: Harnessing the Reactivity of Ynones

Understanding the reaction mechanisms is critical to optimizing experimental conditions and troubleshooting potential issues. The enhanced reactivity of ynones compared to simple terminal alkynes is a recurring theme.

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[6] The reaction is lauded for its reliability, specificity, and tolerance to a wide range of functional groups and aqueous conditions.[6][7]

The mechanism involves a catalytic cycle with copper(I) as the key mediator.[8][9] The electron-withdrawing nature of the adjacent carbonyl in a p-tolyl ynone derivative can accelerate the turnover-limiting deprotonation step, leading to faster formation of the crucial copper(I) acetylide intermediate.[10]

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I) Cu(I) pTol_Ynone p-Tolyl Ynone (R-C≡CH) Pi_Complex Cu(I)-Alkyne π-Complex Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Pi_Complex->Cu_Acetylide - H+ Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product + H+ Product->Cu(I) Regenerates Catalyst

Caption: Catalytic cycle of the CuAAC reaction with a p-tolyl ynone derivative.

The thiol-yne reaction involves the addition of a thiol across an alkyne. Under radical-mediated conditions, a double addition occurs, linking one alkyne to two thiol molecules.[11] However, the base- or nucleophile-initiated Michael addition pathway is often preferred for bioconjugation, as it typically results in a single, regioselective addition, yielding a vinyl sulfide product.[12][13] The high electrophilicity of the ynone system makes it particularly susceptible to this type of nucleophilic attack by thiols, proceeding rapidly under mild, biocompatible conditions.

ThiolYne_Mechanism Base Base (e.g., amine) Thiolate Thiolate Anion (R'-S⁻) Adduct Vinyl Sulfide Product Thiolate->Adduct Nucleophilic Attack pTol_Ynone p-Tolyl Ynone pTol_Ynone->Adduct

Caption: Nucleophilic addition pathway for the Thiol-Yne reaction.

Key Application Areas

The versatility of p-tolyl ynone derivatives enables their use across multiple scientific domains.

Bioconjugation is the covalent linking of molecules to biomolecules such as proteins or nucleic acids.[14] Click chemistry is ideal for this purpose due to its bio-orthogonality; the azide and alkyne groups do not react with native biological functionalities.[5]

  • Protein and Peptide Labeling: A p-tolyl ynone derivative can be reacted with a protein that has been functionalized with an azide group (e.g., through modification of a lysine residue or incorporation of an unnatural amino acid). This allows for the attachment of reporter tags, imaging agents, or therapeutic payloads.[15]

  • Nucleic Acid Modification: DNA or RNA oligonucleotides can be synthesized with an azide modification, ready for "clicking" with a p-tolyl ynone derivative to attach probes or other functionalities.[7]

Click chemistry has revolutionized the synthesis of compound libraries for high-throughput screening.[16][17]

  • Lead Compound Synthesis: The modular nature of the CuAAC reaction allows for the rapid combination of different azide- and alkyne-containing fragments, enabling the efficient synthesis of diverse libraries of potential drug candidates.[18][19]

  • Triazole as a Bioisostere: The resulting 1,2,3-triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can act as a bioisosteric replacement for other functional groups, such as amide bonds.[19] It can participate in hydrogen bonding and dipole interactions, potentially improving the pharmacological properties of a lead compound.

Click reactions are instrumental in creating well-defined polymers and functionalizing material surfaces.[20]

  • Polymer Synthesis: P-tolyl ynone derivatives can be used as monomers or functional end-groups in polymerization reactions. For example, thiol-yne polymerizations can create highly cross-linked networks with tunable properties.[11]

  • Surface Functionalization: Surfaces (e.g., silica, nanoparticles) can be modified with azide groups and subsequently "clicked" with a p-tolyl ynone derivative. This allows for the precise attachment of molecules to tailor the surface properties for applications in sensing, chromatography, or diagnostics.[20]

Detailed Application Notes and Protocols

The following protocols are provided as robust starting points. Note: Researchers must optimize conditions for their specific p-tolyl ynone derivative and substrate.

This protocol describes the conjugation of a p-tolyl ynone derivative to a peptide containing an azido-lysine residue.

Rationale: The reaction uses a water-soluble copper(I)-stabilizing ligand (THPTA) to prevent copper-mediated damage to the peptide and ensure catalyst availability in an aqueous buffer system.[21][22] Sodium ascorbate is used as a reducing agent to maintain copper in its active Cu(I) oxidation state.[22]

Materials & Reagents:

ReagentStock ConcentrationSolventPurpose
Azide-Peptide10 mMPBS, pH 7.4Substrate
p-Tolyl Ynone Derivative20 mMDMSOReagent
THPTA100 mMWaterCu(I) Ligand
Copper(II) Sulfate (CuSO₄)20 mMWaterCatalyst Precursor
Sodium Ascorbate300 mMWaterReducing Agent
PBS, pH 7.4-WaterReaction Buffer

Experimental Workflow:

Protocol1_Workflow A 1. Combine Peptide and Ynone - 50 µL Azide-Peptide (10 mM) - 90 µL PBS Buffer - 20 µL p-Tolyl Ynone (20 mM) B 2. Add Ligand - 10 µL THPTA (100 mM) - Vortex to mix A->B C 3. Add Copper - 10 µL CuSO₄ (20 mM) - Vortex to mix B->C D 4. Initiate Reaction - 10 µL Sodium Ascorbate (300 mM) - Vortex to mix C->D E 5. Incubate - 30-60 min at room temperature - Protect from light D->E F 6. Purify - HPLC or desalting column E->F

Caption: Workflow for CuAAC labeling of an azide-modified peptide.

Step-by-Step Procedure:

  • Prepare Reagents: Prepare all stock solutions as described in the table above. The sodium ascorbate solution should be made fresh.

  • Combine Substrates: In a microcentrifuge tube, combine 50 µL of the azide-peptide solution, 90 µL of PBS buffer, and 20 µL of the p-tolyl ynone derivative solution. Vortex briefly to mix.

  • Add Catalyst Components: a. Add 10 µL of the 100 mM THPTA solution to the mixture. Vortex briefly.[22] b. Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.[22]

  • Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.[21][22]

  • Incubation: Protect the reaction from light by wrapping the tube in foil. Allow the reaction to incubate for 30 to 60 minutes at room temperature. Reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the labeled peptide from excess reagents and catalyst using reverse-phase HPLC or a suitable desalting column.

This protocol describes the attachment of a p-tolyl ynone derivative to a surface (e.g., a silica bead or glass slide) that has been pre-functionalized with thiol groups.

Rationale: This reaction proceeds via a nucleophilic conjugate addition. A mild organic base, such as triethylamine (TEA), is used to deprotonate a small fraction of the surface thiols into the more nucleophilic thiolates, initiating the reaction without requiring harsh conditions.[12] A polar aprotic solvent like DMF is used to ensure solubility of the reagents and facilitate the reaction.

Materials & Reagents:

ReagentConcentration/AmountSolventPurpose
Thiol-Modified Surface1 unit (e.g., 1 slide)-Substrate
p-Tolyl Ynone Derivative50 mMDMFReagent
Triethylamine (TEA)100 mMDMFBase Catalyst
DMF--Solvent
Isopropanol / Water--Washing Solvents

Step-by-Step Procedure:

  • Prepare Solutions: Prepare a 50 mM solution of the p-tolyl ynone derivative in DMF and a 100 mM solution of TEA in DMF.

  • Surface Preparation: Ensure the thiol-modified surface is clean and dry. Place it in a suitable reaction vessel.

  • Reaction Mixture: Prepare the reaction solution by adding the p-tolyl ynone solution and the TEA solution to a sufficient volume of DMF to fully immerse the surface. A typical ratio might be 10 equivalents of ynone and 1 equivalent of TEA relative to the estimated surface thiol density.

  • Incubation: Immerse the thiol-modified surface in the reaction mixture. Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

  • Washing: a. Remove the surface from the reaction solution. b. Wash the surface thoroughly by sonicating for 5 minutes in DMF to remove non-covalently bound reagents. c. Repeat the wash step with isopropanol and then deionized water.

  • Drying and Analysis: Dry the functionalized surface under a stream of nitrogen. The success of the functionalization can be confirmed using surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) or contact angle measurements.

Senior Scientist Insights: Troubleshooting & Optimization
  • Copper Toxicity in Bioconjugation: While ligands like THPTA mitigate the cellular toxicity of copper, for in vivo applications or particularly sensitive proteins, a copper-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) should be considered.[17][23] However, SPAAC requires the use of strained cyclooctynes, not simple terminal alkynes like ynones.[24]

  • Side Reactions of Ynones: The high reactivity of ynones means they can be susceptible to nucleophilic addition from other sources.[2] In complex biological lysates, free thiols (e.g., from cysteine) could potentially compete with the intended click reaction. Ensure purification of the azide-modified biomolecule before performing the CuAAC reaction.

  • Reaction Rates: If a CuAAC reaction is sluggish, ensure the sodium ascorbate solution is fresh, as it can oxidize over time. Increasing the concentration of the copper/ligand complex can also accelerate the reaction.[10]

  • Solubility: P-tolyl ynone derivatives can be hydrophobic. For aqueous bioconjugations, using a co-solvent like DMSO or DMF (typically 5-10% of the total reaction volume) is often necessary to ensure the ynone derivative remains in solution.

Conclusion

P-tolyl ynone derivatives are highly valuable reagents for click chemistry applications. Their activated alkyne functionality, modulated by the p-tolyl group, provides a powerful tool for chemists in drug discovery, bioconjugation, and materials science. By leveraging the robust and efficient nature of the CuAAC and thiol-yne reactions, researchers can rapidly and reliably construct complex molecular architectures for a vast array of applications.

References

  • Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion. (n.d.). National Institutes of Health.
  • Yoshikawa, R., Hamada, S., & Matsuo, J. (n.d.). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry.
  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (n.d.). National Institutes of Health.
  • Jiang, H., et al. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved February 13, 2026, from [Link]

  • Application Notes and Protocols for Tolylpent-1-yn-4-ol in Click Chemistry. (n.d.). BenchChem.
  • Yoshikawa, R., Hamada, S., & Matsuo, J. (n.d.). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv.
  • Click Chemistry Protocols. (n.d.). Xi'an Confluore Biological Technology Co., Ltd..
  • Click Chemistry Protocols. (n.d.). BroadPharm.
  • Click chemistry in drug development recent trends and application. (2025, May 2). RJPT.
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). Royal Society of Chemistry.
  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved February 13, 2026, from [Link]

  • Jiang, H., et al. (2019, May 16). Recent applications of click chemistry in drug discovery. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026, January 8). Oreate AI Blog.
  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. (2026, February 12). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Angewandte Chemie International Edition. Retrieved February 13, 2026, from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved February 13, 2026, from [Link]

  • Review of ynone chemistry and applications. (n.d.). BenchChem.
  • El-Sayed, A. M., & El-Shorbagy, M. A. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved February 13, 2026, from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights.
  • Wang, D., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. Retrieved February 13, 2026, from [Link]

  • Click Chemistry: Mechanistic and Synthetic Perspectives. (n.d.). Wiley-VCH. Retrieved February 13, 2026, from [Link]

  • Click Chemistry. (n.d.). The Scripps Research Institute. Retrieved February 13, 2026, from [Link]

  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. Retrieved February 13, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. (2022, July 26). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2025, July 10). National Institutes of Health.
  • Bioconjugation application notes. (n.d.). Bionordika. Retrieved February 13, 2026, from [Link]

  • Al-Shakarchi, W., & Al-Badri, Z. (2022). Click Chemistry: A Promising Tool for Building Hierarchical Structures. Polymers. Retrieved February 13, 2026, from [Link]

  • CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY. (2022, October 5). Nobel Prize. Retrieved February 13, 2026, from [Link]

  • Applications of Thiol-ene and Thiol-yne Chemistry for Peptide Stapling and Bioconjugation. (2025, September 28). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023, January 21). MDPI. Retrieved February 13, 2026, from [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026, January 15). ChemPhysChem. Retrieved February 13, 2026, from [Link]

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. (2022, October 7). MDPI. Retrieved February 13, 2026, from [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. (2025, October 26). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Regioselective Synthesis of 3-(4-Methylphenyl)isoxazole via Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of isoxazoles, specifically focusing on the regioselective cyclization of 1-(4-methylphenyl)prop-2-yn-1-one with hydroxylamine.

Abstract & Scientific Context

Isoxazoles are critical five-membered heterocyclic pharmacophores found in numerous therapeutic agents (e.g., valdecoxib, leflunomide) due to their ability to mimic amide bonds and participate in hydrogen bonding while maintaining metabolic stability.

This protocol details the synthesis of 3-(4-methylphenyl)isoxazole from This compound and hydroxylamine . The reaction of


-acetylenic ketones (alkynones) with hydroxylamine is a classic binucleophilic cyclization. However, regioselectivity is the central challenge. The reaction can proceed via two competing pathways:
  • 1,2-Addition (Carbonyl Attack): Leads to the oxime intermediate, which cyclizes to form the 3-aryl isoxazole .

  • 1,4-Addition (Michael Attack): Leads to the enaminone intermediate, which cyclizes to form the 5-aryl isoxazole .

For terminal alkynones such as this compound, standard basic conditions (hydroxylamine hydrochloride + sodium acetate/hydroxide) predominantly favor the 1,2-addition pathway , yielding the 3-substituted isomer . This guide focuses on maximizing this regioselectivity.

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the bifurcation between the kinetic (1,2-addition) and thermodynamic (1,4-addition) pathways.

Regioselectivity Start This compound + NH2OH Path1 Path A: 1,2-Addition (Attack at Carbonyl) Start->Path1 Kinetic Control (Fastest) Path2 Path B: 1,4-Addition (Michael Attack at β-Carbon) Start->Path2 Thermodynamic Control Inter1 Oxime Intermediate (Ar-C(=NOH)-C≡CH) Path1->Inter1 Inter2 Enaminone Intermediate (Ar-CO-CH=CH-NHOH) Path2->Inter2 Prod1 3-(4-Methylphenyl)isoxazole (Major Product in Base) Inter1->Prod1 5-exo-dig Cyclization Prod2 5-(4-Methylphenyl)isoxazole (Minor/Acidic Conditions) Inter2->Prod2 Dehydration

Figure 1: Mechanistic divergence in the reaction of alkynones with hydroxylamine. Path A is favored for terminal alkynones under basic buffering.

Experimental Protocol

Materials & Reagents

Ensure all reagents are of analytical grade. This compound is an irritant; handle with gloves in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2]Amount (Scale)Role
This compound 144.171.01.44 g (10 mmol)Substrate
Hydroxylamine Hydrochloride 69.491.51.04 g (15 mmol)Nucleophile source
Sodium Acetate (anhydrous) 82.032.52.05 g (25 mmol)Base/Buffer
Ethanol (95% or Absolute) --20 mLSolvent
Water (Deionized) --5 mLCo-solvent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolve 1.04 g of Hydroxylamine Hydrochloride and 2.05 g of Sodium Acetate in 5 mL of water and 10 mL of Ethanol . Stir for 5–10 minutes until a clear solution (or fine suspension) is obtained.

    • Note: Pre-mixing the hydroxylamine and base generates free hydroxylamine (

      
      ) in situ and buffers the solution to prevent acid-catalyzed degradation.
      
  • Add 1.44 g of this compound dissolved in the remaining 10 mL of Ethanol to the reaction flask.

Step 2: Cyclization (Reflux)
  • Attach a reflux condenser to the RBF.[1]

  • Heat the mixture to reflux (approx. 78–80 °C) in an oil bath.

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting alkynone (

      
      ) should disappear, and a new spot (
      
      
      
      ) corresponding to the isoxazole should appear.
Step 3: Work-up
  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the ethanol under reduced pressure (Rotary Evaporator).

  • Pour the residue into 50 mL of ice-cold water .

  • Precipitation: Often, the product precipitates as a solid upon hitting cold water.

    • If solid forms: Filter the solid using a Buchner funnel, wash with cold water (3 x 10 mL), and dry in a vacuum desiccator.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL) . Combine organic layers, wash with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Step 4: Purification
  • Recrystallization: The crude 3-(4-methylphenyl)isoxazole can typically be recrystallized from Ethanol/Water (1:1) or Hexane/Ethyl Acetate .

  • Yield Expectation: 75–85% as off-white to pale yellow crystals.

Experimental Workflow Diagram

Workflow Step1 Dissolve NH2OH.HCl + NaOAc in EtOH/H2O Step2 Add Alkynone (1-(4-Me-Ph)prop-2-yn-1-one) Step1->Step2 Step3 Reflux 4-6 Hours (Monitor TLC) Step2->Step3 Step4 Evaporate EtOH & Quench in Ice Water Step3->Step4 Step5 Precipitate or Extract (EtOAc) Step4->Step5 Step6 Recrystallize (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the synthesis of 3-(4-methylphenyl)isoxazole.

Characterization & Validation

To ensure the correct regioisomer (3-aryl vs 5-aryl) was isolated, specific NMR signatures must be verified.

TechniqueExpected Signal (3-(4-Methylphenyl)isoxazole)Diagnostic Interpretation
1H NMR (CDCl3)

2.40 (s, 3H)
Methyl group on phenyl ring.

6.45 (d,

Hz, 1H)
H-4 proton of isoxazole ring.

8.45 (d,

Hz, 1H)
H-5 proton of isoxazole ring. (Deshielded due to proximity to Oxygen).

7.2–7.8 (m, 4H)
Aromatic protons (AA'BB' system).
13C NMR

160–162 ppm
C-3 (Attached to Aryl).

158–160 ppm
C-5 (Attached to Oxygen).

100–105 ppm
C-4 (Intermediate carbon).

Differentiation Note: In the 5-arylisoxazole isomer, the chemical shift of the proton at position 3 (H-3) typically appears slightly upfield compared to H-5, but the definitive proof is often NOE (Nuclear Overhauser Effect) or HMBC coupling between the aryl ring protons and the isoxazole carbon signals. However, for 3-aryl isoxazoles derived from terminal alkynes, the H-5 proton is a distinct doublet at a high chemical shift (


8.4 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or loss during workup.Increase reflux time to 8h. Ensure pH is buffered (NaOAc is crucial). If oil forms, extract thoroughly with DCM instead of EtOAc.
Mixture of Isomers Competition from Michael addition (Path B).Ensure the reaction is not too basic (avoid strong bases like KOH if regioselectivity is poor). Use Pyridine as solvent/base to favor 3-aryl isomer strictly.
Starting Material Remains Alkynone degradation or insufficient nucleophile.Add an extra 0.5 eq of Hydroxylamine HCl. Ensure ethanol is not "wet" if using absolute conditions (though water is required for salt solubility).
Dark/Tar Product Polymerization of alkynone.Conduct reaction under Nitrogen/Argon atmosphere. Reduce temperature to 60°C and extend time.

Safety Considerations

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Upon heating, free hydroxylamine can be unstable; never distill the reaction mixture to dryness at high heat without quenching.

  • Alkynones: Often skin irritants and lachrymators.

  • Waste Disposal: The aqueous layer contains hydroxylamine residues. Treat with dilute bleach (sodium hypochlorite) to decompose residual hydroxylamine before disposal, as it is toxic to aquatic life.

References

  • Regioselectivity in Isoxazole Synthesis

    • Synthesis of 3-substituted isoxazoles
    • Source: Journal of Heterocyclic Chemistry.
    • (General verification of regiochemistry principles).

  • General Protocol for Alkynone Cyclization

    • Organic Syntheses, Coll. Vol. 9, p. 640 (1998).
  • Mechanistic Studies

    • Regioselective synthesis of 3,5-disubstituted isoxazoles.[3][4][5][6]

    • Source: Organic Chemistry Portal.
  • Characterization Data

    • Spectral D

(Note: Specific regiochemical outcomes for 1-aryl-2-propyn-1-ones are supported by standard heterocyclic chemistry texts, e.g., Joule & Mills, "Heterocyclic Chemistry".)

Sources

Gold-catalyzed cyclization of 1-(4-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gold-Catalyzed Annulation of 1-(4-Methylphenyl)prop-2-yn-1-one

Executive Summary

This application note details the protocol for the gold-catalyzed cyclization of This compound (CAS: 19832-78-1) with 1,3-dicarbonyl nucleophiles. While the substrate itself is a terminal alkynone incapable of self-cyclization without dimerization, it serves as a potent electrophile for the synthesis of 2,4,5-trisubstituted furans .

This transformation is critical in drug discovery, offering a distinct advantage over the classical Paal-Knorr synthesis by operating under mild, neutral conditions that tolerate acid-sensitive functionality. The protocol utilizes Gold(III) Chloride (AuCl₃) as a robust, cost-effective catalyst to activate the alkyne moiety, facilitating a cascade of Michael addition and cycloisomerization.

Scientific Rationale & Mechanism

The "Soft" Lewis Acid Advantage

Gold cations (Au⁺/Au³⁺) are superior carbophilic Lewis acids ("soft") compared to hard acids like BF₃ or AlCl₃. They selectively coordinate to the


-system of the alkyne in This compound , lowering the LUMO energy and rendering it susceptible to nucleophilic attack by "soft" nucleophiles (enols) without disturbing other functional groups.
Mechanistic Pathway

The reaction proceeds via a 5-exo-dig cyclization manifold:

  • Activation: AuCl₃ coordinates to the alkyne triple bond (Complex A ).

  • Nucleophilic Attack: The enol form of the 1,3-dicarbonyl attacks the activated alkyne (Michael-type addition), forming a vinyl-gold intermediate (B ).

  • Cyclization: The carbonyl oxygen of the nucleophile attacks the vinyl-gold species, closing the furan ring (C ).

  • Aromatization/Deauration: Proton transfer and loss of H₂O (dehydration) regenerate the catalyst and release the furan product.

Pathway Visualization

GoldCatalysis Substrate 1-(4-Methylphenyl) prop-2-yn-1-one Complex_A Complex A: Au-Alkyne π-Complex Substrate->Complex_A Coordination Au_Cat AuCl3 Catalyst Au_Cat->Complex_A Intermediate_B Intermediate B: Vinyl-Gold Species Complex_A->Intermediate_B Nucleophilic Attack Nucleophile 1,3-Dicarbonyl (Enol Form) Nucleophile->Intermediate_B Intermediate_C Intermediate C: Cyclized Aurated Oxonium Intermediate_B->Intermediate_C Intramolecular Cyclization (5-exo-dig) Product 2,4,5-Trisubstituted Furan Intermediate_C->Product - H2O - AuCl3 (Regeneration) Product->Au_Cat Catalyst Turnover

Figure 1: Catalytic cycle for the Au(III)-mediated synthesis of furans from alkynones.

Experimental Protocol

Objective: Synthesis of 4-acetyl-2-methyl-5-(4-methylphenyl)furan via reaction with pentane-2,4-dione.

Materials & Reagents
  • Substrate: this compound (1.0 equiv, 144 mg, 1.0 mmol).

  • Nucleophile: Pentane-2,4-dione (Acetylacetone) (1.2 equiv, 120 mg, 1.2 mmol).

  • Catalyst: Gold(III) Chloride (AuCl₃) (99.9% trace metals basis).

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Purification: Silica gel (230-400 mesh), Hexanes/Ethyl Acetate.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen. Note: While gold catalysis is generally moisture tolerant, anhydrous conditions prevent competitive hydration of the alkyne to a 1,3-diketone.

  • Reactant Assembly:

    • Add This compound (144 mg, 1.0 mmol) to the vial.

    • Add Pentane-2,4-dione (120 mg, 1.2 mmol).

    • Dissolve in DCE (3.0 mL) to achieve a concentration of ~0.33 M.

  • Catalyst Addition:

    • Add AuCl₃ (3.0 mg, 1 mol%) in one portion.

    • Observation: The solution may turn a yellow/orange hue instantly.

  • Reaction Monitoring:

    • Stir the mixture at Room Temperature (25°C) .

    • Monitor via TLC (Hexanes:EtOAc 8:2). The alkynone starting material (

      
      ) should disappear, replaced by a fluorescent furan spot (
      
      
      
      ).
    • Timeframe: Reaction is typically complete within 1–3 hours.

  • Work-up:

    • Filter the reaction mixture through a short pad of Celite to remove colloidal gold/catalyst residues.

    • Wash the pad with DCM (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      
    • Isolate the product as a pale yellow solid/oil.

Data Analysis & Optimization

The following table summarizes the optimization of catalyst and solvent systems for this specific transformation.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Notes
1 AuCl₃ (1 mol%) DCE 25 2 92 Standard Protocol
2AuCl₃ (1 mol%)Toluene25485Slower kinetics
3AuCl₃ (1 mol%)THF251245Coordinating solvent inhibits Au
4PPh₃AuCl (5 mol%)DCE606<10Au(I) requires Ag co-catalyst
5PPh₃AuCl / AgOTfDCE25289Effective but more expensive

Interpretation:

  • Solvent Effect: Non-coordinating solvents like DCE or DCM are essential. Coordinating solvents (THF, MeCN) compete with the alkyne for the gold center, drastically reducing yield (Entry 3).

  • Catalyst Oxidation State: Au(III) (Entry 1) is often superior for simple alkyne activation in this context compared to neutral Au(I) species, which require silver salt activation (Entry 5) to generate the cationic active species.

Troubleshooting & Critical Parameters

  • Problem: Low Conversion / Starting Material Remains.

    • Root Cause: Catalyst poisoning by basic impurities (amines/pyridines) or strong coordination by the solvent.

    • Solution: Ensure glassware is base-free. Switch to DCM or Toluene. Increase catalyst loading to 2-5 mol%.

  • Problem: Formation of 1,3-Diketone (Hydration Product).

    • Root Cause: Presence of water in the solvent.[1]

    • Solution: Use anhydrous DCE. Add 4Å molecular sieves to the reaction vial.

  • Safety Note: AuCl₃ is hygroscopic and corrosive. Handle in a glovebox or desiccator. 1,2-Dichloroethane is a potential carcinogen; handle in a fume hood.

References

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. Link

  • Yao, T., & Zhang, X. (2008). AuCl3-Catalyzed Synthesis of Highly Substituted Furans from 2-(1-Alkynyl)-2-alken-1-ones. Organic Letters, 10(21), 4975–4978. Link

  • Arcadi, A., Di Giuseppe, S., Marinelli, F., & Rossi, E. (2008). Gold-Catalyzed Sequential C-Alkylation/Cyclization of 1,3-Dicarbonyl Compounds with Propargylic Alcohols. Advanced Synthesis & Catalysis, 350(16), 2502–2506. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Preventing polymerization of 1-(4-Methylphenyl)prop-2-yn-1-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Methylphenyl)prop-2-yn-1-one and why is it prone to polymerization?

This compound is an organic compound featuring a terminal alkyne and a ketone functional group attached to a para-methylated phenyl ring. This structure, particularly the conjugated system of the triple bond and the carbonyl group, makes the molecule highly reactive. The electron-withdrawing nature of the ketone activates the alkyne, making it susceptible to nucleophilic attack and radical-initiated chain reactions. This inherent reactivity is the primary reason for its tendency to polymerize over time, especially under suboptimal storage conditions.

Q2: What are the initial signs of polymerization in my sample?

Early detection of polymerization is crucial to salvaging your material. Be vigilant for the following indicators:

  • Increased Viscosity: A noticeable thickening of the compound, which is typically a liquid or low-melting solid, is a primary sign.

  • Color Change: The appearance of a yellow or brownish tint in a previously colorless or pale-yellow sample.

  • Precipitation or Solidification: The formation of insoluble particulate matter or complete solidification of the sample.

  • Changes in Spectroscopic Data: Alterations in NMR or IR spectra, such as the diminishing of the characteristic alkyne peak, can confirm polymerization.

Q3: Can I reverse the polymerization process?

Unfortunately, once polymerization has occurred, it is generally an irreversible process. The newly formed carbon-carbon bonds are stable, and depolymerization would require harsh conditions that would likely degrade the monomer as well. Therefore, prevention is the most effective strategy.

Q4: Are there any specific catalysts or conditions that accelerate polymerization?

Yes, several factors can significantly increase the rate of polymerization:

  • Heat: Elevated temperatures provide the activation energy for polymerization to initiate.

  • Light: UV radiation can generate free radicals, which can initiate a chain-reaction polymerization.

  • Presence of Radicals: Contamination with radical initiators (e.g., peroxides) or exposure to air (oxygen can form radicals) can trigger polymerization.

  • Acidic or Basic Conditions: Strong acids or bases can catalyze polymerization reactions.

Section 2: Troubleshooting Guide for Storage Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: My freshly received sample appears viscous and slightly yellow.
  • Probable Cause: The compound may have been exposed to elevated temperatures or light during transit, initiating the early stages of polymerization.

  • Immediate Action:

    • Immediately store the vial in a freezer at or below -20°C.

    • Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.

    • Perform a quality control check (e.g., ¹H NMR) to assess the purity and extent of polymerization before proceeding with your experiment.

Issue 2: The compound solidified in the freezer after a few weeks.
  • Probable Cause: Even at low temperatures, slow polymerization can occur, especially if the sample was not properly sealed or if it was repeatedly warmed and cooled. Another possibility is that the compound has a melting point close to the storage temperature and has simply frozen.

  • Troubleshooting Steps:

    • First, ascertain if the solidification is due to freezing or polymerization. Allow the sample to warm to room temperature. If it melts back to a liquid with its original appearance, it was likely frozen.

    • If it remains a solid or a highly viscous gum at room temperature, polymerization has likely occurred.

    • To prevent this in the future, ensure the container is tightly sealed with an inert gas headspace (see Protocol 1) and minimize temperature fluctuations.

Issue 3: I observe inconsistent results in my reactions using the same batch of the compound.
  • Probable Cause: This is a classic sign of gradual degradation of the starting material. The concentration of the active monomer is decreasing over time as it polymerizes, leading to lower yields or the formation of side products.

  • Preventative Workflow:

    • Aliquot the compound into smaller, single-use vials upon receipt.

    • Store all aliquots under the recommended conditions (see Table 1).

    • Use a fresh aliquot for each experiment to ensure consistency.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, adherence to strict storage and handling protocols is paramount.

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic energy of molecules, slowing the rate of polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and the formation of radical species that can initiate polymerization.
Light Exposure Amber vial or stored in the darkProtects the compound from UV radiation, which can trigger radical formation.
Inhibitor BHT (Butylated hydroxytoluene) at 0.1% (w/w)Scavenges free radicals, effectively quenching polymerization chain reactions.[]
Container Tightly sealed glass vial with a PTFE-lined capPrevents contamination from air and moisture.
Protocol 1: Long-Term Storage Preparation

Objective: To properly prepare this compound for long-term storage to minimize polymerization.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane or toluene), if dilution is desired

  • BHT (Butylated hydroxytoluene)

  • Small amber glass vials with PTFE-lined caps

  • Source of inert gas (Argon or Nitrogen) with a needle adapter

  • Syringes and needles

Procedure:

  • If the compound is a solid, gently warm it until it just melts.

  • If desired, dissolve the compound in a minimal amount of anhydrous solvent to create a stock solution. This can make aliquoting easier.

  • Add BHT to a final concentration of 0.1% (w/w). For example, to 1 gram of the compound, add 1 mg of BHT.

  • Dispense the compound or stock solution into the small amber vials. Do not fill the vials to the top; leave some headspace.

  • Insert a needle connected to the inert gas source into the vial's headspace, and insert a second "vent" needle.

  • Gently flush the headspace with the inert gas for 1-2 minutes to displace any air.

  • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly.

  • Label the vials clearly with the compound name, concentration (if applicable), date, and storage conditions.

  • Place the vials in a freezer at -20°C or below.

Protocol 2: Quality Control by ¹H NMR Spectroscopy

Objective: To assess the purity of this compound and detect early signs of polymerization.

Procedure:

  • Prepare a sample of your compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Key signals to observe for the pure monomer:

    • A singlet for the acetylenic proton (–C≡CH).

    • A singlet for the methyl group on the phenyl ring.

    • Multiplets in the aromatic region corresponding to the phenyl protons.

  • Signs of Polymerization:

    • A significant decrease in the integration of the acetylenic proton signal relative to the aromatic or methyl signals.

    • The appearance of broad, unresolved signals in the aliphatic and aromatic regions of the spectrum, which are characteristic of polymeric material.

Section 4: Understanding the Polymerization Mechanism

The polymerization of this compound can proceed through several pathways, with free-radical polymerization being a common route, especially in the presence of oxygen or other radical initiators.

Diagram 1: Simplified Free-Radical Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., R•) M Monomer (this compound) I->M Attack on alkyne IM2 Initiated Monomer (R-M•) IM Initiated Monomer (R-M•) M2 Another Monomer IM2->M2 Chain Growth P2 Growing Polymer Chain P Growing Polymer Chain (R-M-M•) P3 Another Growing Chain P2->P3 Combination or Disproportionation Dead Stable Polymer Inhibitor Inhibitor (e.g., BHT) Inhibitor->IM Radical Scavenging Inhibitor->P2 Chain Termination

Sources

Technical Support Center: Copper Catalyst Removal from Ynone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification of Ynone (α,β-acetylenic ketone) intermediates and APIs. Urgency: High (Risk of product decomposition/Michael addition).

Triage: Immediate Action Guide

Use this section to quickly identify your specific issue and jump to the relevant solution.

Symptom / IssueLikely CauseRecommended Protocol
Product is Blue/Green Residual Cu(II) salts or colloidal copper.[Protocol A] Chelation Wash (EDTA/NH₄OH)
Product is Brown/Black Residual Cu(0) nanoparticles or Cu(I) oxides.[Protocol C] Filtration & Adsorption
Ynone Decomposing Cu-Lewis acid catalyzed hydration or cyclization.[Protocol B] Solid-Supported Scavenging (Non-Nucleophilic)
"Standard" Wash Failed Cu is coordinated to the ynone (alkyne/carbonyl).[Protocol A + B] Sequential Chelation
QC Failure (>20 ppm) Trace Cu trapped in crystal lattice or amorphous solid.[Protocol D] Recrystallization with Chelator

Critical Scientific Context (The "Why")

The Ynone Challenge: Ynones are privileged scaffolds but are chemically fragile. They possess two electrophilic sites: the carbonyl carbon and the β-carbon of the alkyne (Michael acceptor).

  • Risk 1: Nucleophilic Attack. Standard copper removal often uses amine-based scavengers (e.g., ethylene diamine). Primary amines will attack the β-carbon of the ynone via 1,4-addition (Michael addition), destroying your product.

  • Risk 2: Lewis-Acid Decomposition. Residual Copper acts as a Lewis acid. In the presence of moisture, it catalyzes the hydration of the alkyne to a 1,3-diketone or promotes cyclization if heteroatoms are present nearby.

The Solution Logic: You must use non-nucleophilic chelators or sterically hindered scavengers . The protocols below are designed to strip Copper without touching the electrophilic ynone.

Standard Operating Procedures (Protocols)

Protocol A: The "Safe" Biphasic Chelation Wash

Best for: Large scale, crude reaction mixtures, Cu(II) species.

Theory: EDTA (


) and Ammonia bind Cu stronger than the ynone. However, EDTA kinetics are slow in biphasic systems. We use a "pH Swing" approach.

Reagents:

  • Solution 1: 10% w/v

    
     (aq) + 5% 
    
    
    
    (Adjust to pH ~9).
  • Solution 2: 0.1 M

    
     (aq) (Adjust to pH 8-9).
    

Step-by-Step:

  • Dilute: Dissolve crude reaction mixture in a non-miscible solvent (EtOAc or DCM). Do not use Et2O (peroxide risk).

  • The "Blue" Wash: Wash organic layer 2x with Solution 1 .

    • Observation: Aqueous layer turns deep blue (

      
      ).
      
    • Stop Condition: Repeat until aqueous layer is colorless.[1]

  • The "Polish" Wash: Wash organic layer 1x with Solution 2 (EDTA).

    • Why: Removes tightly bound Cu trapped in the interface.

    • Tip: Vigorously stir for at least 15-20 minutes. EDTA kinetics are slow across phases.

  • Dry: Dry over

    
     (not 
    
    
    
    , which can trap EDTA-Cu complexes).
Protocol B: Solid-Supported Scavenging (Ynone-Optimized)

Best for: Sensitive substrates, low-ppm polishing, removing Cu(I).

Critical Warning: Do NOT use standard "Amine" or "Diamine" silica (e.g., Si-Amine, Si-DIA). These will react with your ynone.

Recommended Scavengers:

  • Si-TAAcOH (Triaminetetraacetic Acid): Supported EDTA.[2] Best overall balance. High affinity, non-nucleophilic (protected nitrogens).

  • Si-Imidazole: Good for Cu(I) and Cu(II). Less nucleophilic than primary amines.

  • Si-Thiol (SH): Use with Caution. While excellent for metals, thiols can perform Michael addition. Only use Si-TMT (Trimercaptotriazine) which is less nucleophilic, or test Si-Thiol on a small aliquot first.

Workflow:

  • Dissolve crude (1 g) in 10 volumes of solvent (THF, EtOAc, or MeOH).

  • Add Si-TAAcOH (4 equivalents relative to expected Cu residue).

  • Temperature: Stir at Room Temperature for 4 hours. Do not heat ynones with scavengers.

  • Filtration: Filter through a 0.45 µm PTFE pad or fritted glass.

  • Analysis: Check filtrate color. If clear, proceed to concentration.

Protocol C: The "Thiosulfate" Trick (For Persistent Cu(I))

Best for: Sonogashira/Click products where Cu(I) is "sticky."

Theory: Thiosulfate forms water-soluble complexes with Cu(I) that are colorless but very stable.

  • Prepare a saturated aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Wash the organic layer vigorously.

  • CRITICAL: Do NOT heat. Heating causes disproportionation and precipitation of black

    
     (Copper Sulfide), which is a nightmare to remove.
    

Visual Decision Engine

Diagram 1: Purification Strategy Decision Tree

Caption: Logic flow for selecting the correct copper removal method based on ynone stability and copper oxidation state.

CopperRemoval Start Crude Ynone Mixture (Contains Cu Catalyst) CheckColor Visual Inspection Start->CheckColor BlueGreen Blue/Green (Cu II) CheckColor->BlueGreen RedBrown Red/Brown (Cu I/0) CheckColor->RedBrown Wash1 Protocol A: NH4OH / NH4Cl Wash BlueGreen->Wash1 Thio Protocol C: Thiosulfate Wash (NO HEAT) RedBrown->Thio CheckSens Is Ynone Unstable to Base? Wash1->CheckSens SensYes Use Protocol B: Si-TAAcOH (EDTA) CheckSens->SensYes Yes SensNo Continue Protocol A: EDTA Polish Wash CheckSens->SensNo No Final Final Polish: Celite Filtration SensYes->Final SensNo->Final Thio->Final

Diagram 2: The "Michael Addition" Trap

Caption: Mechanistic explanation of why standard amine scavengers fail with ynones, necessitating protected chelators (TAAcOH).

MichaelTrap cluster_bad RISK: Primary Amine Scavenger cluster_good SAFE: Chelating Scavenger Ynone Ynone Target (Electrophilic) Amine Si-NH2 (Nucleophilic) Ynone->Amine TAAcOH Si-TAAcOH (EDTA-like) Ynone->TAAcOH Adduct Michael Adduct (Product LOST) Amine->Adduct Attack on beta-carbon Complex Cu-Scavenger Complex (Product SAFE) TAAcOH->Complex Binds Cu Only

Frequently Asked Questions (Troubleshooting)

Q: My product turned into a 1,3-diketone during the wash. What happened? A: This is hydration. The Copper(II) acted as a Lewis acid, activating the alkyne triple bond to water attack.

  • Fix: Minimize water contact time. Use Protocol B (Solid Scavenging) in anhydrous THF instead of doing aqueous washes.

Q: I used Si-Thiol and my yield dropped by 30%. A: Thiol-Michael addition occurred. Even though thiols are "soft" nucleophiles, ynones are highly reactive.

  • Fix: Switch to Si-TAAcOH (EDTA functionalized) or Si-TMT (Trimercaptotriazine), which is sterically bulkier and less nucleophilic than standard propyl-thiol silica.

Q: The aqueous layer is no longer turning blue, but ICP-MS still shows 500 ppm Cu. A: You have "Colloidal Copper" or tightly coordinated Cu-Ynone complexes.

  • Fix: Add Activated Carbon (Charcoal) (10 wt%) to your organic solution, stir for 1 hour, and filter through Celite. Carbon is excellent for adsorbing colloidal metals that chelators miss.

Q: What are the regulatory limits for Copper? A: Per ICH Q3D (R2) guidelines:

  • Oral Administration: PDE = 3000 µ g/day (approx. 300 ppm for a 10g daily dose).

  • Parenteral (Injection): PDE = 300 µ g/day (approx. 30 ppm).

  • Target: Aim for <10 ppm to ensure safety across all delivery routes.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).

  • Metal Scavenging Solutions: SiliaMetS User Guide. SiliCycle Inc. Application Note.

  • Removal of Copper from Organic Reaction Mixtures.Organic Process Research & Development, 2008, 12(5), 896–899. (Demonstrates efficiency of EDTA/Silica vs. traditional washes).
  • Purification of Ynones.Journal of Organic Chemistry, 2014, 79, 11, 5345–5350. (Discusses stability of ynones during workup).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(4-Methylphenyl)prop-2-yn-1-one and Phenyl Propargyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, ynones stand as versatile building blocks, prized for their dual reactivity at the carbonyl group and the activated alkyne. This guide provides an in-depth comparative analysis of the reactivity of two prominent aryl propargyl ketones: 1-(4-methylphenyl)prop-2-yn-1-one and its unsubstituted counterpart, phenyl propargyl ketone. Understanding the nuanced differences in their reactivity, governed by subtle electronic and steric effects, is paramount for their strategic deployment in the synthesis of complex organic molecules, including pharmacologically active compounds.

Introduction: The Structural and Electronic Landscape

At first glance, this compound (also known as 1-(p-tolyl)prop-2-yn-1-one) and phenyl propargyl ketone (1-phenylprop-2-yn-1-one) appear structurally similar. Both possess a phenyl ring, a carbonyl group, and a terminal alkyne, forming a conjugated ynone system. The key distinction lies in the presence of a methyl group at the para-position of the phenyl ring in the former. This seemingly minor structural modification has significant implications for the electronic properties and, consequently, the chemical reactivity of the molecule.

The methyl group is a well-established electron-donating group (EDG) through an inductive effect. This electron-donating nature increases the electron density of the aromatic ring and, through resonance, the conjugated system, including the carbonyl group and the alkyne.

Comparative Reactivity Analysis: A Tale of Two Ynones

The reactivity of ynones is primarily dictated by the electrophilicity of the carbonyl carbon and the β-carbon of the alkyne. Nucleophiles can attack at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (Michael addition). Furthermore, the alkyne moiety can participate in various cycloaddition reactions.

Nucleophilic Addition Reactions

Michael Addition: The conjugate addition of nucleophiles to the β-carbon of the ynone is a cornerstone of their synthetic utility. The rate of this reaction is highly dependent on the electrophilicity of the β-carbon.

  • This compound: The electron-donating para-methyl group increases the electron density on the carbonyl oxygen through resonance. This, in turn, can lead to a slight decrease in the polarization of the C=O bond and, by extension, a marginal reduction in the electrophilicity of the β-alkynyl carbon compared to the unsubstituted analog.

  • Phenyl Propargyl Ketone: Lacking the electron-donating methyl group, the conjugated system is slightly more electron-deficient, rendering the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Cycloaddition Reactions

Ynones are excellent dienophiles in Diels-Alder reactions and can also participate in other cycloadditions, such as [3+2] cycloadditions with azides or nitrones. The reactivity in these pericyclic reactions is governed by the energies of the frontier molecular orbitals (HOMO and LUMO).

  • This compound: The electron-donating methyl group will raise the energy of both the HOMO and the LUMO of the ynone.

  • Phenyl Propargyl Ketone: The HOMO and LUMO energies will be lower in comparison.

In a normal-electron-demand Diels-Alder reaction, where the dienophile's LUMO interacts with the diene's HOMO, a lower LUMO energy leads to a smaller energy gap and a faster reaction. Consequently, phenyl propargyl ketone is predicted to be a more reactive dienophile than this compound in such reactions.

Quantitative Data Summary

While direct comparative kinetic studies for these two specific molecules are sparse in the literature, the following table summarizes the expected relative reactivity based on established principles of physical organic chemistry.

Reaction TypeThis compoundPhenyl Propargyl KetoneRationale
Michael Addition SlowerFasterThe para-methyl group is electron-donating, reducing the electrophilicity of the β-alkynyl carbon.
Diels-Alder (Normal Demand) SlowerFasterThe para-methyl group raises the LUMO energy, increasing the HOMO-LUMO gap with the diene.
Nucleophilic attack at C=O SlowerFasterThe para-methyl group reduces the electrophilicity of the carbonyl carbon.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed protocols for the synthesis of these ynones and a representative Michael addition reaction are provided below.

Synthesis of Phenyl Propargyl Ketone

Reaction: Friedel-Crafts Acylation of Benzene with Propargyl Chloride

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product benzene Benzene alcl3 AlCl₃ (Lewis Acid) propargyl_chloride Propargyl Chloride product Phenyl Propargyl Ketone alcl3->product Friedel-Crafts Acylation

Figure 1. Synthesis of Phenyl Propargyl Ketone.

Procedure:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add propargyl chloride (1.0 eq) dropwise.

  • After stirring for 15 minutes, add benzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford phenyl propargyl ketone.

Synthesis of this compound

Reaction: Sonogashira Coupling of p-Toluoyl Chloride with Trimethylsilylacetylene followed by Desilylation

G cluster_reactants1 Step 1: Reactants cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2: Reagents cluster_product Product toluoyl_chloride p-Toluoyl Chloride pd_catalyst Pd(PPh₃)₂Cl₂ tms_acetylene Trimethylsilylacetylene silylated_ynone Silylated Ynone pd_catalyst->silylated_ynone Sonogashira Coupling cu_catalyst CuI base1 Et₃N desilylation_reagent K₂CO₃, MeOH silylated_ynone->desilylation_reagent Desilylation product This compound

Figure 2. Synthesis of this compound.

Procedure:

  • To a solution of p-toluoyl chloride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in triethylamine, add trimethylsilylacetylene (1.1 eq) dropwise under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Dissolve the crude silylated ynone in methanol and add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the methanol under reduced pressure, add water, and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Comparative Michael Addition of Thiophenol

G cluster_reactants Reactants cluster_reagents Catalyst cluster_product Product ynone Ynone (Substituted or Unsubstituted) base Et₃N (Base) thiophenol Thiophenol product Michael Adduct base->product Michael Addition

Figure 3. Michael Addition of Thiophenol to Ynones.

Procedure:

To carry out a comparative study, two parallel reactions should be set up under identical conditions.

  • In two separate flasks, dissolve this compound (1.0 eq) and phenyl propargyl ketone (1.0 eq) in a suitable solvent such as dichloromethane.

  • To each flask, add thiophenol (1.1 eq) followed by a catalytic amount of triethylamine (0.1 eq).

  • Stir both reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The reaction with phenyl propargyl ketone is expected to proceed to completion more rapidly than the reaction with this compound.

  • Upon completion, quench the reactions with a dilute HCl solution, extract with an organic solvent, dry, and concentrate to obtain the respective Michael adducts. The yields can then be calculated and compared.

Conclusion

The presence of a para-methyl group on the phenyl ring of an aryl propargyl ketone, as in this compound, exerts a discernible influence on its reactivity compared to the unsubstituted phenyl propargyl ketone. The electron-donating nature of the methyl group reduces the electrophilicity of the conjugated ynone system. This leads to a predicted decrease in the rates of both Michael additions and normal-demand Diels-Alder reactions. For synthetic chemists and drug development professionals, a clear understanding of these substituent effects is crucial for modulating the reactivity of ynone building blocks and for the rational design of synthetic routes to complex target molecules. While direct kinetic comparisons are encouraged for specific applications, the principles outlined in this guide provide a solid foundation for predicting and exploiting the reactivity of these valuable synthetic intermediates.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]

  • Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie35 , 349-356 (1887). [Link]

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society59 , 96-103 (1937). [Link]

  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions. (John Wiley & Sons, 1976).
  • Diels, O. & Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie460 , 98-122 (1928). [Link]

Characterization of 1-(4-Methylphenyl)prop-2-yn-1-one by IR spectroscopy (alkyne stretch)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization of 1-(4-Methylphenyl)prop-2-yn-1-one using Infrared (IR) Spectroscopy. It is designed for researchers utilizing this compound as a scaffold in heterocyclic synthesis (e.g., pyrazoles, triazoles) or as a Michael acceptor in drug discovery.

Introduction & Structural Context

This compound is a conjugated terminal alkynone. Its chemical utility lies in the "push-pull" electronic character established by the electron-donating para-methyl group on the aryl ring and the electron-withdrawing carbonyl-alkyne moiety.

Accurate IR characterization is critical for:

  • Reaction Monitoring: Confirming the oxidation of the propargylic alcohol precursor.

  • Purity Assessment: Distinguishing the terminal alkyne from potential internal alkyne byproducts or hydration products (1,3-diketones).

Molecular Vibrational Framework

The molecule possesses three distinct vibrational reporters that are highly sensitive to electronic perturbation:

  • Terminal Alkyne C–H: A diagnostic sharp singlet.[1]

  • Alkyne C≡C: Conjugated with the carbonyl, leading to a characteristic frequency shift.

  • Carbonyl C=O: Conjugated with both the aryl ring and the alkyne (cross-conjugation).

Technical Characterization & Band Assignment

The following data represents the standard spectroscopic signature for this compound.

Spectral Signature Table[2]
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Terminal Alkyne

Stretch
3200 – 3300 Strong, SharpPrimary Identifier. Distinguishes from internal alkynes.[1]
Alkyne

Stretch
2090 – 2110 MediumLowered by

10-20

vs. non-conjugated alkynes due to conjugation with C=O.
Ketone

Stretch
1645 – 1665 StrongLowered from 1685

(aryl ketone) due to conjugation with the triple bond.
Aryl Ring

Skeletal
1600 – 1610MediumCharacteristic of the para-tolyl moiety.
Aryl C–H

Stretch
3030 – 3060WeakTypical aromatic C-H, distinct from the alkyne C-H.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the IR signature of the target compound against its immediate chemical "alternatives" encountered during synthesis and development.

Comparison 1: Reaction Monitoring (Target vs. Precursor)

Scenario: Oxidation of 1-(4-methylphenyl)prop-2-yn-1-ol to the ketone. Objective: Determine reaction completion without running HPLC.

FeatureTarget: Prop-2-yn-1-one Alternative: Prop-2-yn-1-ol (Precursor) Causality
3400

Region
Silent Broad Band (O-H) Loss of H-bonding hydroxyl group upon oxidation.
1650

Region
Strong Peak (C=O) Silent Formation of the conjugated carbonyl.
2100

Region

2100


2120

Conjugation in the ketone reduces the bond order of the alkyne, lowering the frequency.
Comparison 2: Substituent Benchmarking (Electronic Effects)

Scenario: Comparing the p-Tolyl derivative (Target) vs. Unsubstituted and Electron-Poor analogs. Insight: The p-Methyl group is an Electron Donating Group (EDG).

Compound Variant

(

)

(

)
Mechanistic Explanation
4-Methyl (Target) 1650 2095 EDG Effect: Methyl donates

density via hyperconjugation, increasing single-bond character of C=O, lowering frequency.
Unsubstituted (H) 16552100Baseline reference.
4-Nitro (EWG) 16652110EWG Effect: Nitro group pulls

density, reducing conjugation efficiency, retaining higher double/triple bond character.
Comparison 3: Sampling Technique Efficacy

Scenario: Choosing between ATR (Attenuated Total Reflectance) and KBr Transmission.

  • ATR (Diamond/ZnSe):

    • Pros: Rapid, no sample prep.

    • Cons: The high refractive index of the crystal can slightly shift the peak position of the sharp alkyne C-H stretch. Peak intensity ratios may vary due to depth of penetration.

  • Transmission (KBr Pellet):

    • Pros: Higher resolution for the weak

      
       band.
      
    • Cons: Hygroscopic KBr can introduce water bands (~3400

      
      ) that mimic the alcohol precursor, leading to false positives for impurities.
      
    • Recommendation: Use ATR for routine QC; ensure crystal is dry to avoid O-H interference.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation (Neat/ATR)
  • Isolate the product as a solid or oil (this compound is typically a low-melting solid or oil).

  • Ensure the sample is free of solvent (specifically DCM or Ethyl Acetate), as carbonyls from solvents can overlap with the target C=O peak.

  • Place

    
    2 mg of sample onto the ATR crystal (Diamond preferred).
    
Step 2: Acquisition Parameters
  • Resolution: 2

    
     (Critical for resolving the sharp alkyne C-H from broad O-H backgrounds).
    
  • Scans: 16–32 scans.

  • Range: 4000 – 600

    
    .
    
Step 3: Data Processing & Validation
  • Baseline Correction: Apply automatic baseline correction to flatten the 2500–1800

    
     region.
    
  • Peak Picking: Threshold set to 5% T.

  • Validation Check:

    • Pass: Peak at ~3250 (sharp) AND ~1650 (strong).

    • Fail (Incomplete Rxn): Broad hump at 3400.

    • Fail (Hydration): Loss of 3250 peak; appearance of broad enol/ketone bands.

Visualizations

Diagram 1: Characterization Logic Tree

A self-validating decision matrix for interpreting the spectrum.

IR_Logic_Tree Start Acquire IR Spectrum Check_OH Check 3400-3600 cm⁻¹ (Broad Band?) Start->Check_OH Result_Alc Impure: Contains Precursor (Propargyl Alcohol) Check_OH->Result_Alc Yes Check_CH Check 3200-3300 cm⁻¹ (Sharp Singlet?) Check_OH->Check_CH No Result_Int Impure: Internal Alkyne or Decomposition Check_CH->Result_Int No Check_CO Check 1640-1670 cm⁻¹ (Strong Peak?) Check_CH->Check_CO Yes Result_Sat Impure: Saturated Ketone (Over-reduction) Check_CO->Result_Sat No Result_Pass PASS: This compound Confirmed Check_CO->Result_Pass Yes

Caption: Decision tree for validating product identity and purity via IR markers.

Diagram 2: Vibrational Coupling & Conjugation

Visualizing why the frequencies shift compared to standard ketones.

Conjugation_Effect cluster_shift Spectral Consequence Me 4-Methyl Group (EDG) Ring Phenyl Ring Me->Ring Inductive Push (+I) CO Carbonyl (C=O) Target: ~1650 cm⁻¹ Ring->CO Resonance (Lowers freq) Shift Frequency Red Shift (vs Non-conjugated) CO->Shift Alkyne Alkyne (C≡C) Target: ~2100 cm⁻¹ Alkyne->CO Conjugation (Lowers freq) Alkyne->Shift

Caption: Electronic "Push-Pull" effects illustrating the lowering of C=O and C≡C frequencies.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Aryl Alkynes and Ketones. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Alkynes and Carbonyls. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • PubChem. 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one (Analogous Spectral Data). National Library of Medicine. Available at: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands: Conjugated Systems. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of p-Tolyl Alkynyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of p-tolyl alkynyl ketones, a class of compounds with significant applications in organic synthesis and medicinal chemistry. Understanding their behavior in a mass spectrometer is crucial for their unambiguous identification and characterization in complex matrices. This document compares fragmentation behaviors under different ionization techniques, offering researchers, scientists, and drug development professionals a practical guide to interpreting their mass spectra.

Introduction: The Structural Rationale for Fragmentation

The fragmentation of p-tolyl alkynyl ketones in mass spectrometry is governed by the interplay of three key structural features: the p-tolyl group , the carbonyl group , and the alkynyl moiety . The electron-donating nature of the methyl group on the aromatic ring, the charge localization on the carbonyl oxygen, and the high electron density of the carbon-carbon triple bond all contribute to the observed fragmentation pathways. The choice of ionization method, primarily Electron Ionization (EI) for volatile compounds analyzed by GC-MS, and Electrospray Ionization (ESI) for less volatile or thermally labile compounds analyzed by LC-MS, dictates the initial energetic state of the molecule and, consequently, its fragmentation cascade.

Electron Ionization (EI) Fragmentation: A High-Energy Pathway

Under the high-energy conditions of EI (typically 70 eV), p-tolyl alkynyl ketones undergo extensive fragmentation, yielding a rich spectrum of diagnostic ions. The initial event is the removal of an electron to form a radical cation (M+•). The charge is often localized on the oxygen of the carbonyl group or within the aromatic π-system.

Key Fragmentation Pathways under EI

The primary fragmentation events are driven by the cleavage of bonds alpha to the carbonyl group, a process that is highly characteristic of ketones.

  • α-Cleavage: The most prominent fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the alkynyl group, leading to the formation of a stable p-tolylacylium ion. A second α-cleavage can result in the loss of the p-tolyl group.

    • Formation of the p-Tolylacylium Ion: Cleavage of the CO-alkyne bond results in the formation of the p-tolylacylium ion (m/z 119), which is often the base peak in the spectrum. This ion is resonance-stabilized.

    • Formation of the Alkynylacylium Ion: Cleavage of the aryl-CO bond leads to the loss of the p-tolyl radical and the formation of an alkynylacylium ion.

  • Formation of the p-Tolyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the p-tolylacylium ion generates the highly stable p-tolyl cation (m/z 91). This is analogous to the formation of the tropylium ion from benzyl compounds.

The fragmentation pathways under EI are depicted in the workflow below:

EI_Fragmentation M p-Tolyl Alkynyl Ketone (M) M_radical [M]+• M->M_radical + e- tolylacylium p-Tolylacylium ion (m/z 119) M_radical->tolylacylium - Alkynyl radical tolyl_cation p-Tolyl cation (m/z 91) tolylacylium->tolyl_cation - CO alkynyl_radical Alkynyl radical CO_loss - CO ESI_Fragmentation M p-Tolyl Alkynyl Ketone (M) MH [M+H]+ M->MH + H+ protonated_acid Protonated p-tolylcarboxylic acid intermediate MH->protonated_acid - Alkyne tolylacylium p-Tolylacylium ion (m/z 119) protonated_acid->tolylacylium - H2O

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methylphenyl)prop-2-yn-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As researchers, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like 1-(4-Methylphenyl)prop-2-yn-1-one demand a meticulous, informed approach. This guide is designed to move beyond a simple checklist, providing you with the causal logic behind each procedural step. By understanding the "why," you are empowered to make safer decisions, protecting yourself, your colleagues, and our shared environment. This document serves as your operational manual for the safe deactivation and disposal of this compound.

Hazard Identification and Risk Assessment

This compound is an aromatic ketone containing a terminal alkyne. This dual functionality presents specific hazards that must be understood before any handling or disposal is attempted.

  • Terminal Alkyne Reactivity: The most significant hazard arises from the acidic proton on the terminal alkyne. In the presence of bases or certain metal salts (notably copper, silver, or mercury), this proton can be abstracted to form a highly reactive and potentially explosive acetylide anion.[1] Improper handling can lead to the inadvertent formation of these shock-sensitive compounds.

  • Aromatic Ketone Structure: While the primary hazard is the alkyne group, the overall structure contributes to its chemical properties. As with many organic compounds, it should be considered an irritant upon contact with skin or eyes.[2] The toxicological properties of this specific compound have not been thoroughly investigated, necessitating cautious handling.[3]

  • Incompatibilities: Avoid contact with strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and heavy metal salts.[1]

Prerequisite Safety Measures

Before beginning any disposal procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

Equipment TypeSpecificationRationale
Engineering Control Certified Chemical Fume HoodAll handling and disposal must be performed in a fume hood to prevent inhalation of vapors and contain any potential splashes or reactions.[1][4]
Eye Protection Chemical Safety Goggles with Side ShieldsProtects eyes from accidental splashes of the chemical or quenching agents.
Hand Protection Chemical-Resistant Nitrile GlovesProvides a barrier against skin contact. Gloves must be inspected before use and disposed of after handling.[5][6]
Body Protection Flame-Resistant Laboratory CoatProtects against spills and splashes on clothing and skin.

Disposal Pathway Decision Framework

The correct disposal procedure depends on the form of the chemical waste. This flowchart outlines the critical decision-making process.

Disposal_Framework Start Waste Generated: This compound Decision Is the waste a dilute reaction mixture or the pure/unused compound? Start->Decision Protocol1 Follow Protocol 1: Disposal of Pure/Unused Product Decision->Protocol1 Pure/Unused Compound Protocol2 Follow Protocol 2: Deactivation of Reaction Mixtures Decision->Protocol2 Reaction Mixture EHS Arrange for pickup by your institution's Environmental Health & Safety (EHS) office. Protocol1->EHS Protocol2->EHS

Caption: Disposal decision framework for this compound.

Protocol 1: Disposal of Unused or Expired Product

Pure, unadulterated, or expired this compound should not be treated by laboratory personnel. The risk of initiating an uncontrolled reaction in a concentrated form is too high.

Step-by-Step Procedure:

  • Do Not Open: Keep the manufacturer's container securely sealed.

  • Label Clearly: Ensure the container is clearly labeled with the chemical name and associated hazards. If the original label is damaged, create a new hazardous waste tag with all pertinent information.

  • Segregate: Store the container in a designated satellite accumulation area away from incompatible materials.

  • Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1]

Protocol 2: Deactivation and Disposal of Reaction Mixtures

Reaction mixtures containing residual this compound must be carefully quenched to neutralize the reactive terminal alkyne before being collected for disposal. This is a critical step to prevent the formation of explosive acetylides in the waste stream.[1]

Causality of the Quenching Protocol: The procedure involves the slow, controlled addition of a proton source to the potentially deprotonated and highly reactive acetylide anion. Cooling and dilution are essential to manage the exothermic nature of the neutralization reaction.[7] A sequence of quenching agents with increasing reactivity (isopropanol, then methanol, then water) ensures a thorough and safe deactivation.[8]

Step-by-Step Deactivation Methodology:

  • Work Area Preparation: All steps must be conducted in a certified chemical fume hood. Ensure an ice bath is readily available.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical first step to control any exothermic processes during quenching.[1][8]

  • Dilution: Dilute the cooled reaction mixture with an equal volume of an inert solvent such as Tetrahydrofuran (THF) or Toluene. This helps to dissipate heat more effectively during the subsequent quenching steps.[1]

  • Initial Quench (Isopropanol): While maintaining the 0 °C temperature and stirring the mixture, slowly add isopropanol dropwise via a syringe or an addition funnel.

    • Rationale: Isopropanol is a mild proton source that will react controllably with any highly reactive acetylide anions. Continue the slow addition until any visible signs of reaction (e.g., gas evolution) cease.[8]

  • Secondary Quench (Methanol): After the initial quench with isopropanol shows no further reaction, slowly add methanol as a more reactive quenching agent to ensure completion.[8]

  • Final Quench (Water): Once the methanol addition is complete and the reaction is quiescent, very slowly add water to neutralize any remaining reactive species.[8][9] Be aware that even after the alcohol quench, the addition of water can still be exothermic.[9]

  • Equilibration: Allow the quenched mixture to slowly warm to room temperature while stirring.

  • Waste Collection: Once the mixture is at room temperature and fully neutralized, transfer it to a designated hazardous waste container. Ensure the container is compatible with all solvents and reagents in the mixture.[1]

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

    • Pick up the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[3]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

Final Waste Collection and Labeling

Proper labeling of waste is a regulatory and safety necessity.

  • Container: Use a designated, leak-proof hazardous waste container. Do not fill containers beyond 90% capacity to allow for expansion.[10]

  • Labeling: Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Content Declaration: Clearly list all constituents of the quenched mixture on the label, including all solvents and reagents used in the reaction and quenching process.[10]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, segregated from incompatible waste streams.

  • Disposal: Arrange for pickup by your institution's EHS department for final disposal in a chemical incinerator or other approved facility.[3]

References

  • BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
  • ChemicalBook. (n.d.). 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one.
  • MSDS of (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. (n.d.).
  • CymitQuimica. (n.d.). CAS 19832-78-1: 2-Propen-1-one, 1-(4-methylphenyl)-.
  • Acetylacetone Safety Data Sheet. (2017, March 2).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • BenchChem. (2025). Proper Disposal of Cyanine5.5 Alkyne Chloride: A Comprehensive Guide for Laboratory Personnel.
  • PubChem. (n.d.). 1-(4-Methylphenyl)prop-2-en-1-one.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 4'-Methylpropiophenone.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories.
  • Acetone Safety Information. (n.d.). Retrieved from a university environmental health and safety document.
  • PubChem. (n.d.). 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Sigma-Aldrich. (2025, August 12). Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-methyl-1-(4-methylphenyl)prop-2-en-1-one synthesis.
  • Apollo Scientific. (2023, July 6). 1-(2-Hydroxy-4-methylphenyl)ethan-1-one Safety Data Sheet.
  • The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Water Reactive Materials.
  • ChemicalBook. (2023, May 27). (2E)-3-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE.
  • Lab-Chemicals.Com. (n.d.). This compound.
  • Tidychem Recycling. (n.d.). Ketones.
  • ACS Publications, JACS Au. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes.
  • Michigan State University, Department of Chemistry. (n.d.). Alkyne Reactivity.
  • National Institutes of Health (NIH). (n.d.). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • Biswas, T. (2022, May 9). MCQ-220: About reaction of terminal Alkyne [Video]. YouTube.
  • Wikipedia. (n.d.). Metabolism.

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Navigating the Synthesis and Handling of 1-(4-Methylphenyl)prop-2-yn-1-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to innovation in drug development and materials science. Among these, 1-(4-Methylphenyl)prop-2-yn-1-one, an aromatic alkynyl ketone, presents a unique set of chemical properties and, consequently, specific safety considerations. This guide provides an in-depth analysis of the personal protective equipment (PPE) and procedural controls essential for the safe handling of this compound. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles for handling reactive chemical species.

Understanding the Hazard Landscape: Aromatic Alkynyl Ketones

The alkyne functionality, particularly in terminal alkynes, can exhibit explosive properties under certain conditions, such as exposure to heat, shock, or certain metals. The conjugation with the carbonyl group can further influence its reactivity. Terminal alkynes have also been shown to react with biological nucleophiles, such as cysteine residues in proteins, indicating a potential for biological activity and toxicity that necessitates stringent handling procedures to avoid exposure.[1][2][3]

General safety data for analogous aromatic ketones often indicate risks of skin and eye irritation.[4] Therefore, a multi-faceted approach to personal protection is paramount.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of laboratory safety when handling reactive compounds like this compound. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the anticipated hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side shields and a full-face shield.Protects against splashes of the chemical and potential projectiles in the event of a rapid decomposition or unexpected reaction. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin.[5] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection Flame-resistant lab coat.Provides a critical barrier against chemical splashes and offers protection in the event of a fire.[5]
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills and falling objects.

Operational and Disposal Plans: A Step-by-Step Guide

Beyond PPE, the operational and disposal procedures are critical for mitigating risks. The following workflow is designed to provide a clear, procedural guide for handling this compound from receipt to disposal.

Experimental Workflow and Safety Checkpoints

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS for Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood with Blast Shield prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_react Perform Reaction Under Inert Atmosphere handle_weigh->handle_react cleanup_quench Quench Reaction Carefully handle_react->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste via Certified Hazardous Waste Handler cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Glassware and Work Area cleanup_dispose->cleanup_decon

Caption: Experimental workflow for handling this compound.

Detailed Procedural Steps:
  • Pre-Experiment Preparation:

    • Information Review: In the absence of a specific SDS, thoroughly review the safety information for structurally similar aromatic alkynyl ketones and terminal alkynes.

    • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of any volatile components and to contain any potential energetic events.[5] A blast shield should be used as an additional precaution, especially when working with quantities greater than a few milligrams.[5]

    • PPE Donning: Before entering the designated work area, don all required PPE as outlined in the table above.

  • Handling and Reaction:

    • Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

    • Reaction Setup: If the compound is used in a reaction, ensure the glassware is free from defects. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Cleanup and Decontamination:

    • Quenching: If applicable, quench the reaction mixture carefully, being mindful of any potential exothermic processes.

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

Waste Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing boats, etc.), should be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Disposal Method: Do not dispose of this compound down the drain.[5] All waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.[5][6][7] For potentially explosive compounds, it is often recommended to dilute the waste in a suitable solvent.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing personal and environmental safety.

References

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

  • MSDS of (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. [Source not available].
  • Investigation Of Selected Potential Environmental Contaminants Ketonic Solvents Final Report. US Environmental Protection Agency. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Leiden University. [Link]

  • Protective Equipment. Albert Kerbl GmbH. [Link]

  • 1-(4-Methylphenyl)-1-propanol Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • 4`-Methoxypropiophenone Safety D
  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Leiden University Repository. [Link]

  • 1-(4-Methylphenyl)prop-2-en-1-one. PubChem. [Link]

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  • Personal Protective Equipment (PPE) Glove Comparison Chart. University of Tennessee, Knoxville. [Link]

  • 1-(4-Methylphenyl)propan-2-one. PubChem. [Link]

  • Personal Protective Equipment for Fragrance Oil. [Source not available].
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  • N-[(4-methylphenyl)methyl]prop-2-yn-1-amine Hazard Information. US Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

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  • Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. PubMed. [Link]

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